molecular formula C12H16O4S B151550 (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate CAS No. 99314-44-0

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B151550
CAS No.: 99314-44-0
M. Wt: 256.32 g/mol
InChI Key: PZOQQSOZRVZCMC-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C12H16O4S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOQQSOZRVZCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420127
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99314-44-0
Record name (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of 3-tosyloxymethyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-Tosyloxymethyl-3-methyloxetane

Introduction

3-Tosyloxymethyl-3-methyloxetane, also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, is a key intermediate in organic synthesis.[1][2] Its structure incorporates a reactive oxetane ring and a good leaving group, the tosylate, making it a valuable building block for the introduction of the 3-methyl-3-oxetanylmethyl moiety into various molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity.

Physicochemical Properties

The fundamental physicochemical properties of 3-tosyloxymethyl-3-methyloxetane are summarized in the tables below.

Chemical Identifiers
IdentifierValue
IUPAC Name This compound[2]
Synonyms 3-methyl-3-(p-toluenesulfonyloxymethyl)oxetane, Oxetane tosylate, 3-methyl-3-oxetanyl methyl p-tosylate[1][2]
CAS Number 99314-44-0[2]
Molecular Formula C12H16O4S[2]
Molecular Weight 256.316 g/mol [2]
InChI Key PZOQQSOZRVZCMC-UHFFFAOYSA-N[2]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C[2]
Physical and Chemical Properties
PropertyValue
Appearance White precipitate/shiny crystals[1]
Melting Point 50°C to 51°C[2]
Purity 98%[2]

Experimental Protocols

Synthesis of 3-Tosyloxymethyl-3-methyloxetane

A common and effective method for the synthesis of 3-tosyloxymethyl-3-methyloxetane involves the reaction of 3-methyl-3-oxetanemethanol with p-toluenesulfonyl chloride in the presence of pyridine.[1]

Materials:

  • 3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol)[1]

  • p-Toluenesulfonyl chloride (57.20 g, 0.30 mol)[1]

  • Pyridine (250 mL)[1]

  • De-ionized water[1]

  • Crushed ice[1]

  • Ethyl acetate (EtOAc)[1]

  • Hexane[1]

Procedure:

  • A dry 1-liter round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol).[1]

  • Pyridine (250 mL) is added to the flask while stirring under a nitrogen atmosphere.[1]

  • 3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol) is added slowly to the stirred mixture.[1] The reaction can be exothermic, and an ice/water bath may be necessary to control the temperature.[1]

  • The reaction mixture is stirred for 1.5 hours.[1]

  • The mixture is then slowly added to a vigorously stirred mixture of de-ionized water (700 mL) and crushed ice (700 g) in a 2-liter Erlenmeyer flask.[1]

  • The resulting mixture is stirred for an additional 30 minutes, during which a white precipitate forms.[1]

  • The white precipitate is collected by filtration using Whatman filter paper #1 and washed with cold water.[1]

  • The crude product is purified by crystallization from ethyl acetate/hexane to yield shiny crystals of 3-tosyloxymethyl-3-methyloxetane.[1]

Visualizations

Synthesis Workflow

Synthesis_of_3_Tosyloxymethyl_3_methyloxetane reactant1 3-Methyl-3-oxetanemethanol process Reaction reactant1->process reactant2 p-Toluenesulfonyl chloride reactant2->process reagent Pyridine reagent->process product 3-Tosyloxymethyl-3-methyloxetane process->product

References

A Technical Guide to (3-Methyloxetan-3-yl)methyl Tosylate: Structure, Analysis, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methyloxetan-3-yl)methyl tosylate, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical structure, analytical properties, a detailed experimental protocol for its synthesis, and explores the significance of the oxetane motif in modern drug development.

Chemical Structure and Properties

(3-Methyloxetan-3-yl)methyl tosylate, also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, is a sulfonate ester incorporating a highly sought-after oxetane ring. The presence of the tosylate group makes it an excellent leaving group in nucleophilic substitution reactions, while the oxetane moiety can impart desirable physicochemical properties to target molecules.

Chemical Identifiers:

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₆O₄S[1]
Molecular Weight 256.32 g/mol [2][3]
CAS Number 99314-44-0[1]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC2(C)COC2[1]
InChI Key PZOQQSOZRVZCMC-UHFFFAOYSA-N[1]

Diagram of Chemical Structure:

Caption: Chemical structure of (3-Methyloxetan-3-yl)methyl tosylate.

Analytical Data Summary

While specific experimental spectra for (3-Methyloxetan-3-yl)methyl tosylate are not widely published, the expected analytical data can be inferred from the known spectral characteristics of its constituent functional groups: the tosylate and the 3-methyl-3-hydroxymethyloxetane precursor.

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the tosyl group (approx. 7.3-7.8 ppm), singlet for the tosyl methyl group (approx. 2.4 ppm), signals for the oxetane ring protons, a singlet for the oxetane methyl group, and a singlet for the methylene protons adjacent to the sulfonate ester.
¹³C NMR Aromatic carbons of the tosyl group, tosyl methyl carbon, quaternary and methylene carbons of the oxetane ring, and the oxetane methyl carbon.
IR Spectroscopy Characteristic strong S=O stretching bands for the sulfonate group (approx. 1350 and 1175 cm⁻¹), C-O stretching of the oxetane ring, and aromatic C-H and C=C stretching bands.
Mass Spectrometry The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the tosyl group and fragmentation of the oxetane ring.

Experimental Protocols

The synthesis of (3-Methyloxetan-3-yl)methyl tosylate is typically achieved through the tosylation of its corresponding alcohol precursor, (3-methyloxetan-3-yl)methanol. A general, yet detailed, protocol for this transformation is provided below. This procedure is adapted from established methods for the tosylation of primary alcohols.

Synthesis of (3-Methyloxetan-3-yl)methyl Tosylate from (3-Methyloxetan-3-yl)methanol

Materials:

  • (3-Methyloxetan-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: To the cooled solution, add pyridine (1.5 - 2.0 eq) dropwise while maintaining the temperature at 0 °C.

  • Addition of Tosylating Agent: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 - 1.5 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Methyloxetan-3-yl)methyl tosylate.

Synthetic Workflow Diagram:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Start (3-Methyloxetan-3-yl)methanol + TsCl + Pyridine in DCM Reaction_Conditions 0 °C to Room Temperature Stirring Start->Reaction_Conditions Monitoring TLC Monitoring Reaction_Conditions->Monitoring Quenching Quench with 1M HCl Monitoring->Quenching Extraction Separatory Funnel Extraction Quenching->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Rotary Evaporation Drying->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Final_Product (3-Methyloxetan-3-yl)methyl tosylate Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of (3-Methyloxetan-3-yl)methyl tosylate.

Role in Drug Discovery and Development

The incorporation of oxetane rings into drug candidates has become an increasingly important strategy in medicinal chemistry.[4][5][6][7][8] The 3-substituted oxetane motif, as found in (3-Methyloxetan-3-yl)methyl tosylate, offers several advantages for drug development professionals:

  • Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and reduce lipophilicity of molecules, which can lead to improved pharmacokinetic profiles.[4][6][7]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functional groups it can replace, such as gem-dimethyl or carbonyl groups.[5] This can lead to longer half-lives and reduced drug metabolism-related toxicity.

  • Modulation of Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can lower the basicity (pKa) of the amine.[5][6] This modulation can be crucial for optimizing target engagement and reducing off-target effects.

  • Vectorial Exit from Target Binding Pockets: The compact and rigid nature of the oxetane ring can serve as a "three-dimensional" structural element that can influence the orientation of substituents and their interactions within a protein binding pocket.

Signaling Pathway of Oxetane Incorporation in Drug Design:

The decision to incorporate an oxetane moiety into a lead compound often follows a logical pathway aimed at overcoming specific challenges in drug development.

G Lead_Compound Lead Compound with Suboptimal Properties Problem_ID Identify Issues: - Poor Solubility - High Lipophilicity - Metabolic Instability - Undesirable pKa Lead_Compound->Problem_ID Strategy Introduce Oxetane Moiety Problem_ID->Strategy Synthesis Synthesize Oxetane Analogs (e.g., using (3-Methyloxetan-3-yl)methyl tosylate) Strategy->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Optimized_Candidate Optimized Drug Candidate Screening->Optimized_Candidate

References

Preparation of 3-methyloxetanylmethyl tosylate from 3-methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methyloxetanylmethyl tosylate from its corresponding alcohol, 3-methyl-3-oxetanemethanol. The oxetane motif is of significant interest in medicinal chemistry, and the tosylate serves as a key intermediate for further molecular elaborations. This document details the reaction mechanism, provides a robust experimental protocol, and presents key analytical and physical data for the starting material and the product. The information herein is intended to equip researchers in drug development and organic synthesis with the necessary knowledge for the successful preparation and characterization of this valuable building block.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a desirable structural motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity. The synthesis of functionalized oxetanes is therefore of paramount importance. 3-Methyl-3-oxetanemethanol is a readily available starting material that can be converted into a versatile intermediate, 3-methyloxetanylmethyl tosylate. The tosylate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the introduction of diverse functionalities. This guide presents a detailed, reliable method for this key transformation.

Reaction Scheme and Mechanism

The preparation of 3-methyloxetanylmethyl tosylate from 3-methyl-3-oxetanemethanol proceeds via a nucleophilic attack of the primary alcohol onto the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual role: it neutralizes the hydrochloric acid byproduct and acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.

Reaction:

3-Methyl-3-oxetanemethanol + p-Toluenesulfonyl chloride --(Pyridine)--> 3-Methyloxetanylmethyl tosylate + Pyridinium hydrochloride

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

Property3-Methyl-3-oxetanemethanol3-Methyloxetanylmethyl Tosylate[1][2]
CAS Number 3143-02-099314-44-0
Molecular Formula C₅H₁₀O₂C₁₂H₁₆O₄S
Molecular Weight 102.13 g/mol 256.32 g/mol
Appearance Clear, colorless liquidWhite solid
Melting Point Not applicable49.5-51 °C
Boiling Point 80 °C @ 40 mmHg381.12 °C at 760 mmHg (Predicted)
Density 1.024 g/mL at 25 °C1.219 g/cm³ (Predicted)

Experimental Protocol

The following detailed experimental protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 3-Methyl-3-oxetanemethanol (98%)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (>99%)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A dry 1-L round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol).

  • Pyridine (250 mL) is added to the flask while stirring under a nitrogen atmosphere. Vigorous stirring is essential.

  • The resulting solution is cooled in an ice-water bath.

  • 3-Methyl-3-oxetanemethanol (20.43 g, 0.20 mol) is added dropwise to the cold, stirred solution over 30 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 4 hours.

  • The reaction mixture is then poured into 1 L of a stirred, cold (0 °C) 1:1 (v/v) mixture of deionized water and dichloromethane.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 200 mL).

  • The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with water (200 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting solid is recrystallized from a mixture of ethyl acetate and hexanes to afford 3-methyloxetanylmethyl tosylate as a white solid.

Expected Yield: 49.1 g (96%).[1]

Characterization Data

The successful synthesis of 3-methyloxetanylmethyl tosylate can be confirmed by the following analytical data.[1]

Analysis Data
¹H NMR (CDCl₃, 250 MHz)δ: 1.31 (s, 3 H), 2.46 (s, 3 H), 4.11 (s, 2 H), 4.35 (d, 2 H, J = 6.3 Hz), 7.37 (d, 2 H, J = 8.2 Hz), 7.81 (d, 2 H, J = 8.2 Hz)
¹³C NMR (CDCl₃, 101 MHz)δ: 20.6, 21.6, 39.3, 74.3, 78.9, 128.0, 130.0, 132.7, 145.1
IR (cast from CHCl₃)cm⁻¹: 2958, 2877, 1531, 1364, 1226, 1223, 1189, 1177
HRMS (ES, M + Na⁺)m/z Calcd for C₁₂H₁₆O₄SNa: 279.0667. Found: 279.0656

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagent/Solvent cluster_products Products 3_methyl_3_oxetanemethanol 3-Methyl-3-oxetanemethanol tosylate 3-Methyloxetanylmethyl tosylate 3_methyl_3_oxetanemethanol->tosylate + TsCl TsCl p-Toluenesulfonyl chloride Pyridine Pyridine Pyridine->tosylate Catalyst & Base pyridinium_hcl Pyridinium hydrochloride Experimental_Workflow start Start dissolve_tscl Dissolve TsCl in Pyridine under N₂ start->dissolve_tscl cool Cool to 0 °C dissolve_tscl->cool add_alcohol Add 3-Methyl-3-oxetanemethanol cool->add_alcohol react Stir at 0 °C for 4h add_alcohol->react workup Pour into H₂O/DCM react->workup extract Separate and Extract with DCM workup->extract wash Wash with NaHCO₃ and H₂O extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from EtOAc/Hexanes concentrate->recrystallize end Obtain Pure Product recrystallize->end

References

Technical Guide: Reactivity and Stability of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, hereafter referred to as OMT, is a bespoke chemical entity of significant interest in medicinal chemistry and drug development. Its unique structure, combining a sterically hindered neopentyl-like tosylate with a strained 3,3-disubstituted oxetane ring, presents a fascinating case study in chemical reactivity and stability. The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the anticipated reactivity and stability of OMT, drawing upon data from analogous structures to inform researchers on its handling, storage, and synthetic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of OMT is presented in Table 1.

PropertyValueSource
CAS Number 99314-44-0[1][2][3]
Molecular Formula C₁₂H₁₆O₄S[2][4]
Molecular Weight 256.32 g/mol [2][4]
Appearance Off-white solid[4]
Melting Point 50-51 °C[4][5]
Boiling Point 381.12 °C at 760 mmHg (Predicted)[4]
Density 1.219 g/cm³ (Predicted)[4]
Storage Temperature 2-8 °C, sealed in dry conditions[1]

Synthesis

A standard and reliable method for the synthesis of OMT involves the tosylation of the corresponding alcohol, (3-methyloxetan-3-yl)methanol.

Proposed Experimental Protocol: Synthesis of OMT

Materials:

  • (3-Methyloxetan-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine or triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification Reactant1 (3-Methyloxetan-3-yl)methanol Temperature 0 °C Reactant1->Temperature Reactant2 p-Toluenesulfonyl chloride (TsCl) Reactant2->Temperature Base Pyridine or Triethylamine Base->Temperature Solvent Dichloromethane (DCM) Solvent->Temperature Time 2-4 hours Temperature->Time Quench Water Quench Time->Quench Wash1 Wash with 1 M HCl Quench->Wash1 Wash2 Wash with sat. NaHCO₃ Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry (MgSO₄ or Na₂SO₄) Wash3->Dry Concentrate Concentrate Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate Purify->Product

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of OMT is primarily dictated by two key structural features: the neopentyl-like nature of the carbon bearing the tosylate leaving group and the strained oxetane ring.

Nucleophilic Substitution at the Tosylate Group

Due to the significant steric hindrance imposed by the quaternary carbon of the oxetane ring, Sₙ2 reactions at the methylene carbon of the tosylate are expected to be extremely slow.[6] This is analogous to the well-documented low reactivity of neopentyl tosylate in Sₙ2 reactions.

Under conditions that favor Sₙ1 reactions (e.g., solvolysis in polar, protic solvents), the formation of a primary carbocation is highly unfavorable. Therefore, if substitution occurs, it is likely to proceed with rearrangement to a more stable carbocation, leading to a mixture of products.[6]

Reaction TypeExpected ReactivityMajor ProductsMinor Products
Sₙ2 Very SlowUnrearranged substitution productRearranged products
Sₙ1/Solvolysis SlowRearranged substitution and elimination productsUnrearranged substitution product
Ring-Opening of the Oxetane Moiety

The oxetane ring in OMT is susceptible to ring-opening reactions, particularly under acidic conditions.[7][8] The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring compared to less substituted analogs by sterically shielding the ether oxygen and the adjacent carbons.[9][10] However, strong acids can protonate the ether oxygen, activating the ring for nucleophilic attack.

Under basic or neutral conditions, the oxetane ring is expected to be relatively stable.[11]

ConditionExpected ReactivityProbable Products
Strongly Acidic Prone to ring-openingDiol or other ring-opened products
Neutral StableNo reaction
Basic StableNo reaction

Logical Relationship of Reactivity

Reactivity_Profile cluster_tosylate Reactions at Tosylate cluster_oxetane Reactions at Oxetane Ring OMT (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate SN2 Sₙ2 Conditions (Strong Nucleophile) OMT->SN2 Steric Hindrance SN1 Sₙ1 Conditions (Polar Protic Solvent) OMT->SN1 Carbocation Instability Acidic Strongly Acidic Conditions OMT->Acidic Ring Strain Neutral_Basic Neutral/Basic Conditions OMT->Neutral_Basic Relative Stability Very Slow Substitution Very Slow Substitution SN2->Very Slow Substitution Rearrangement Products Rearrangement Products SN1->Rearrangement Products Ring-Opening Ring-Opening Acidic->Ring-Opening No Reaction No Reaction Neutral_Basic->No Reaction

Caption: Reactivity pathways of this compound.

Stability Profile

The stability of OMT is a critical consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for OMT is not available in the reviewed literature, its melting point of 50-51 °C suggests it is a stable solid at room temperature.[4][5] As with many sulfonate esters, decomposition may occur at elevated temperatures. It is recommended to store the compound at 2-8 °C to ensure long-term stability.[1]

Hydrolytic Stability

The hydrolytic stability of OMT is expected to be pH-dependent.

  • Acidic pH: The oxetane ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[7][8] The tosylate group itself is relatively stable to acidic conditions.

  • Neutral pH: The compound is expected to be reasonably stable.

  • Basic pH: The tosylate group can be susceptible to hydrolysis under strongly basic conditions, although this is generally slower than nucleophilic attack by other nucleophiles. The oxetane ring is generally stable to basic conditions.[11]

pH RangeExpected Stability of Oxetane RingExpected Stability of Tosylate Group
< 4 (Acidic) Low (prone to ring-opening)High
4 - 9 (Neutral) HighHigh
> 9 (Basic) HighModerate (susceptible to hydrolysis)

Conclusion

This compound is a valuable building block with a nuanced reactivity and stability profile. Its sterically hindered nature significantly retards Sₙ2 reactions at the tosylate group, while Sₙ1 conditions may lead to rearrangements. The 3,3-disubstituted oxetane ring imparts a degree of stability, particularly under neutral and basic conditions, but remains susceptible to ring-opening in the presence of strong acids. A thorough understanding of these characteristics is paramount for the successful application of OMT in the synthesis of complex molecules for drug discovery and development. Further experimental studies are warranted to quantify the kinetic parameters of its reactions and to fully delineate its stability under various conditions.

References

Solubility Profile of (3-Methyloxetan-3-yl)methyl Tosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-Methyloxetan-3-yl)methyl tosylate is a versatile bifunctional molecule incorporating a reactive tosylate leaving group and a strained oxetane ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-methyl-3-oxetanylmethyl moiety into a variety of molecular scaffolds. The oxetane ring, in particular, has gained significant attention in medicinal chemistry as its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.

Understanding the solubility of (3-Methyloxetan-3-yl)methyl tosylate in different organic solvents is paramount for its practical application. Proper solvent selection is crucial for achieving optimal reaction conditions, facilitating purification processes, and enabling formulation development. This guide aims to provide a foundational understanding of its solubility and the methodologies to determine it experimentally.

Predicted Solubility Profile

Based on the chemical structure of (3-Methyloxetan-3-yl)methyl tosylate, which contains a polar p-toluenesulfonate group and an oxetane ring with ether linkages, a qualitative solubility profile can be predicted. The presence of these polar functional groups suggests that the compound will exhibit good solubility in polar organic solvents. Conversely, its solubility is expected to be limited in non-polar hydrocarbon solvents.

Table 1: Predicted Qualitative Solubility of (3-Methyloxetan-3-yl)methyl Tosylate in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)SolubleThe strong dipole moments of these solvents can effectively solvate the polar tosylate and oxetane moieties of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolSolubleThese solvents can engage in hydrogen bonding with the oxygen atoms of the tosylate and oxetane groups, in addition to dipole-dipole interactions, leading to favorable solvation.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds, including tosylates.[1]
Aromatic Toluene, BenzeneSparingly SolubleThe polarity of these solvents is relatively low, and while some interaction with the aromatic ring of the tosylate is possible, they are less effective at solvating the polar functional groups.
Non-polar Aliphatic Hexane, HeptaneInsolubleThe lack of polarity in these solvents results in poor interaction with the polar (3-Methyloxetan-3-yl)methyl tosylate molecule, leading to minimal solubility. The solubility of similar tosylate compounds, like methyl tosylate, is quite limited in non-polar solvents such as hexane.[2]

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate

  • A selection of organic solvents (e.g., those listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of (3-Methyloxetan-3-yl)methyl tosylate to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Visually inspect the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain, or the solution is hazy.

    • Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

  • Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate

  • Selected organic solvent

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (3-Methyloxetan-3-yl)methyl tosylate to a scintillation vial (e.g., 50 mg in 5 mL of solvent). The key is to have undissolved solid present.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

    • Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

  • Analysis:

    • Prepare a series of standard solutions of (3-Methyloxetan-3-yl)methyl tosylate of known concentrations in the chosen solvent.

    • Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

    • Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of (3-Methyloxetan-3-yl)methyl tosylate in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent in a sealed vial B Equilibrate on a shaker at constant temperature (24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant (0.22 µm filter) D->E G Analyze standards and sample (HPLC/UV-Vis) E->G F Prepare standard solutions of known concentrations F->G I Determine concentration of the sample from calibration curve G->I H Construct calibration curve H->G J Calculate original solubility considering dilution factor I->J

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Discovery and History of 3-Substituted Oxetane Tosylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity and metabolic stability, have made it an attractive bioisostere for commonly used functional groups. Central to the incorporation of this scaffold into complex molecules is the strategic use of activated intermediates, among which 3-substituted oxetane tosylates have proven to be exceptionally versatile. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-substituted oxetane tosylates, offering detailed experimental protocols, comparative data, and a historical perspective for researchers in drug discovery and organic synthesis.

Introduction: The Rise of the Oxetane Moiety

Initially considered a synthetic curiosity, the oxetane ring gained significant attention in the early 21st century, largely due to the pioneering work of Carreira and colleagues, who demonstrated its utility as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This discovery opened the door for medicinal chemists to fine-tune the properties of drug candidates, often leading to improved solubility, metabolic stability, and cell permeability.[3] The synthesis of a diverse range of 3-substituted oxetanes became a key objective, necessitating the development of reliable and efficient synthetic intermediates.

The Discovery and Early Synthesis of 3-Substituted Oxetane Tosylates

The journey to 3-substituted oxetane tosylates began with the synthesis of their precursor, 3-hydroxyoxetane. While the parent oxetane was first prepared in the 19th century, the synthesis of 3-hydroxyoxetane remained a challenge for many years.[1] A significant breakthrough came with the development of synthetic routes from readily available starting materials like epichlorohydrin and dihydroxyacetone.[4][5][6]

A pivotal moment in the history of 3-substituted oxetane tosylates occurred in the early 1980s. In 1983, a patent was filed detailing a process for preparing 3-hydroxyoxetane, which also described its conversion to the corresponding p-toluenesulfonate (tosylate).[7] The patent highlighted that the tosylate is a more stable, solid derivative suitable for long-term storage and useful for preparing other oxetane derivatives via displacement reactions.[7]

Also in 1983, Baum et al. published a paper describing the synthesis of 3-(tosyloxy)oxetane from 3-hydroxyoxetane using aqueous sodium hydroxide and tosyl chloride.[8] This work further demonstrated the utility of the tosylate by reacting it with sodium azide to produce 3-azidooxetane in high yield, a precursor to 3-aminooxetane.[8][9] These early reports established 3-oxetyl tosylate as a key intermediate for the introduction of various functionalities at the 3-position of the oxetane ring.

Synthesis of 3-Oxetyl Tosylate: Experimental Protocols

The tosylation of 3-hydroxyoxetane is a crucial step in accessing a wide range of 3-substituted oxetanes. Below are two representative experimental protocols, reflecting both historical and modern methodologies.

Early Method (Based on Baum et al., 1983)

This method utilizes a biphasic aqueous system.

Procedure: To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over a period of 25 minutes. The reaction is exothermic, and an ice bath is used to maintain the reaction temperature below 40°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The resulting white solid is collected by filtration, washed with cold water, and air-dried to yield crude oxetan-3-yl p-toluenesulfonate. The crude product can be recrystallized from a suitable solvent such as methanol to afford the pure tosylate.[7]

Modern Method (General Anhydrous Conditions)

This method employs standard anhydrous conditions common in modern organic synthesis.

Procedure: To a solution of 3-hydroxyoxetane (1.0 eq.) in dry dichloromethane (10 volumes) at 0°C under an inert atmosphere, triethylamine (1.5 eq.) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The reaction is stirred at 0°C for 4 hours and then allowed to warm to room temperature and stirred for an additional 2 hours, or until completion as monitored by TLC. Upon completion, the reaction mixture is diluted with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired 3-oxetyl tosylate.[10]

Reactivity and Applications in Nucleophilic Substitution

3-Oxetyl tosylate is an excellent electrophile for SN2 reactions, readily reacting with a variety of nucleophiles. The tosylate group is a superior leaving group compared to halides like bromide and iodide due to its ability to stabilize the developing negative charge through resonance.[3] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[3]

Comparative Reactivity Data

The following table summarizes the reactivity of 3-oxetyl tosylate with various nucleophiles, providing a comparison with other leaving groups where available.

Leaving GroupNucleophileReagentsSolventTemperature (°C)Time (h)Yield (%)Citation(s)
Tosylate Azide (N₃⁻)NaN₃DMF8012-2486[8][10]
Tosylate Phenoxide (PhO⁻)NaOPhDMFRT - 8012-24Good[3]
Tosylate Thiophenoxide (PhS⁻)NaSPhDMFRT - 8012-24Good[3]
Tosylate Amine (R₂NH)PiperidineCH₂Cl₂RT1675[3]
BromideAmine (R₂NH)VariousVariousVarious-Moderate[11]
IodideAmine (R₂NH)VariousVariousVarious-Good[11]

Note: "Good" and "Moderate" are qualitative descriptors from sources where specific yields were not provided.

Experimental Protocols for Nucleophilic Substitution

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF), sodium azide (1.5 eq.) is added. The reaction mixture is heated to 80°C and stirred for 12-24 hours, with progress monitored by TLC. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-azidooxetane.[10][12]

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous DMF, sodium phenoxide (1.2 eq.) is added. The reaction is stirred at room temperature or gently heated (e.g., 60°C) until the starting material is consumed, as monitored by TLC. The workup procedure is similar to that for 3-azidooxetane, involving aqueous quench, extraction, and purification.

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous DMF, sodium thiophenoxide (1.2 eq.) is added. The reaction is typically carried out at room temperature and monitored by TLC. The workup follows the standard aqueous quench and extraction protocol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Synthesis_of_3_Oxetyl_Tosylate 3-Hydroxyoxetane 3-Hydroxyoxetane 3-Oxetyl Tosylate 3-Oxetyl Tosylate 3-Hydroxyoxetane->3-Oxetyl Tosylate Tosylation TsCl, Base TsCl, Base TsCl, Base->3-Oxetyl Tosylate

Synthesis of 3-Oxetyl Tosylate from 3-Hydroxyoxetane.

Nucleophilic_Substitution_of_3_Oxetyl_Tosylate 3-Oxetyl Tosylate 3-Oxetyl Tosylate 3-Substituted Oxetane 3-Substituted Oxetane 3-Oxetyl Tosylate->3-Substituted Oxetane SN2 Reaction Nucleophile Nu⁻ (e.g., N₃⁻, PhO⁻, PhS⁻, R₂NH) Nucleophile->3-Substituted Oxetane

General Nucleophilic Substitution on 3-Oxetyl Tosylate.

Conclusion

The discovery and development of 3-substituted oxetane tosylates represent a significant advancement in synthetic and medicinal chemistry. From their early description as stable, crystalline derivatives of 3-hydroxyoxetane to their current status as versatile building blocks, these reagents have empowered chemists to explore new chemical space and design novel therapeutic agents. The robust and predictable reactivity of the tosylate leaving group, combined with the beneficial properties of the oxetane scaffold, ensures that 3-substituted oxetane tosylates will remain a valuable tool for researchers and drug development professionals for the foreseeable future. This guide has provided a historical context, detailed experimental procedures, and comparative data to facilitate the effective utilization of these important chemical intermediates.

References

An In-depth Technical Guide to CAS 99314-44-0 for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Strategic Application of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 99314-44-0) in Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical compound this compound, identified by CAS number 99314-44-0. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the compound's commercial availability, provides insights into its synthesis and reactivity, and explores its strategic application in modern medicinal chemistry as a valuable building block for enhancing the properties of therapeutic candidates.

Compound Identification and Chemical Properties

The compound with CAS number 99314-44-0 is chemically known as This compound . It is also referred to by several synonyms, including 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane and (3-Methyl-3-oxetanyl)methyl p-tosylate. Its key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆O₄S
Molecular Weight 256.32 g/mol
Appearance Off-white solid
Melting Point 50-51 °C
Boiling Point 381.12 °C at 760 mmHg
Flash Point 184.295 °C
Density 1.219 g/cm³
Storage Temperature 2-8 °C

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, from milligrams to kilograms. Below is a summary of representative suppliers and their product offerings.

SupplierProduct NamePurityAvailable Quantities
Alfa Aesar (Thermo Fisher Scientific) 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane98%1 g, 5 g
AK Scientific, Inc. This compound95%Inquire for details
LookChem 3-METHYL-3-(TOLUENESULFONYLOXYMETHYL)OXETANE98%250 mg, 1 g, 5 g
Guidechem 3-METHYL-3-(TOLUENESULFONYLOXYMETHYL)OXETANE-Inquire for details
Labchem 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane98%Inquire for details
AbacipharmTech This compound-Inquire for details

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Synthesis and Reactivity

This compound serves as a key synthetic intermediate for the introduction of the 3-methyl-3-oxetanylmethyl moiety into target molecules. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions.

General Synthesis of CAS 99314-44-0

A detailed and reliable protocol for the synthesis of this compound is available in Organic Syntheses.[1] The procedure involves the reaction of 3-methyl-3-oxetanemethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine.

Experimental Protocol: Synthesis of this compound [1]

  • A solution of 3-methyl-3-oxetanemethanol (1.0 eq) in pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • p-Toluenesulfonyl chloride (1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then poured into ice-water and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold water and dried under vacuum to yield this compound as a white to off-white solid.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_of_CAS_99314_44_0 cluster_reactants Reactants cluster_conditions Conditions 3-methyl-3-oxetanemethanol 3-Methyl-3-oxetanemethanol 3-methyl-3-oxetanemethanol->Reaction p-toluenesulfonyl_chloride p-Toluenesulfonyl Chloride p-toluenesulfonyl_chloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Product (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 99314-44-0) Reaction->Product

Synthesis of this compound.
Reactivity and Synthetic Utility

The primary utility of CAS 99314-44-0 in organic synthesis is as an electrophile in nucleophilic substitution reactions. The tosylate is a good leaving group, allowing for the facile introduction of the 3-methyl-3-oxetanylmethyl group by reaction with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity makes it a valuable building block for medicinal chemists seeking to incorporate the oxetane motif into drug candidates.

Strategic Application in Medicinal Chemistry: The Oxetane Moiety as a Bioisostere

The oxetane ring has gained significant attention in medicinal chemistry due to its unique physicochemical properties. It is often employed as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. This strategic replacement can lead to improvements in several key drug-like properties.

Improvement of Physicochemical Properties

The incorporation of an oxetane moiety can lead to:

  • Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the hydrophilicity of a molecule, often leading to improved aqueous solubility.

  • Reduced Lipophilicity (logP): Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane can lower the overall lipophilicity of a compound, which can be beneficial for its pharmacokinetic profile.

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.

  • Modulation of Basicity (pKa): When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.

Bioisosteric_Replacement cluster_lead Lead Compound Moiety cluster_improved Improved Moiety cluster_properties Improved Properties gem_dimethyl gem-Dimethyl Replacement Bioisosteric Replacement gem_dimethyl->Replacement carbonyl Carbonyl carbonyl->Replacement oxetane Oxetane (from CAS 99314-44-0) Replacement->oxetane solubility Increased Solubility oxetane->solubility metabolism Improved Metabolic Stability oxetane->metabolism lipophilicity Reduced Lipophilicity oxetane->lipophilicity

The oxetane moiety as a bioisostere for improved drug-like properties.
Impact on Biological Activity and Signaling Pathways

While this compound itself is not biologically active, the oxetane-containing molecules synthesized from it have shown activity in various therapeutic areas. The introduction of an oxetane can influence the conformation of a molecule, leading to altered binding affinity for its biological target.

For instance, in the development of kinase inhibitors, the incorporation of an oxetane moiety has been shown to improve potency and selectivity. The oxetane can form favorable interactions within the kinase active site and its conformational rigidity can pre-organize the molecule for optimal binding. While specific signaling pathways are dependent on the overall molecular structure of the final compound, the use of CAS 99314-44-0 as a building block provides a strategic tool for medicinal chemists to modulate the biological activity of their compounds. For example, oxetane-containing compounds have been investigated as inhibitors of mTOR, a key kinase in cell growth and proliferation signaling pathways.[2] The introduction of the oxetane was crucial in mitigating hERG liability, a critical safety parameter in drug development.[2]

Conclusion

This compound (CAS 99314-44-0) is a readily available and versatile synthetic intermediate that plays a crucial role in modern medicinal chemistry. Its utility lies in the efficient introduction of the 3-methyl-3-oxetanylmethyl group, a moiety that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. For researchers and drug development professionals, understanding the commercial availability, synthesis, and strategic application of this building block is key to designing and developing novel therapeutics with improved efficacy and safety profiles.

References

In-Depth Technical Guide: Safe Handling and Storage of 3-Methyloxetanylmethyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and storage requirements for 3-methyloxetanylmethyl tosylate (CAS No. 99314-44-0). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Compound Identification and Properties

3-Methyloxetanylmethyl tosylate is a versatile building block in medicinal chemistry, valued for its ability to introduce the oxetane moiety into molecules to improve properties such as solubility and metabolic stability. Understanding its physical and chemical characteristics is fundamental to its safe handling.

Table 1: Physicochemical Properties of 3-Methyloxetanylmethyl Tosylate

PropertyValueReference
CAS Number 99314-44-0
Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
Appearance Off-white solid
Melting Point 50-51°C[1]
Boiling Point 381.12°C at 760 mmHg
Density 1.219 g/cm³
Flash Point 184.295°C

Hazard Identification and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure. The following table summarizes its known hazards.

Table 2: Hazard Identification for 3-Methyloxetanylmethyl Tosylate

Hazard StatementDescription
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 3-methyloxetanylmethyl tosylate, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling and Experimental Protocols

General Handling Workflow

The following diagram outlines the standard workflow for the safe handling of 3-methyloxetanylmethyl tosylate in a laboratory setting.

G A Preparation B Don Personal Protective Equipment (PPE) A->B Before Handling C Work in a Ventilated Fume Hood B->C D Weighing and Transfer C->D E Reaction Setup D->E F Quenching and Workup E->F G Waste Disposal F->G Segregate Waste H Decontamination G->H I Storage H->I Return to Storage

Safe Handling Workflow for 3-Methyloxetanylmethyl Tosylate
Experimental Protocol: General N-Alkylation

This protocol provides a general methodology for a typical nucleophilic substitution reaction using 3-methyloxetanylmethyl tosylate. Note: This is a representative protocol and should be adapted based on the specific nucleophile and reaction scale.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-based nucleophile in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • Addition of Tosylate: Slowly add a solution of 3-methyloxetanylmethyl tosylate in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Storage and Stability

Proper storage is crucial to maintain the quality and reactivity of 3-methyloxetanylmethyl tosylate.

Table 3: Recommended Storage Conditions

ParameterRecommendation
Temperature 2-8°C
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Container Keep in a tightly sealed, opaque container.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.

The following diagram illustrates the key considerations for the proper storage of this compound.

G Storage Proper Storage of 3-Methyloxetanylmethyl Tosylate Temp Temperature 2-8°C Storage->Temp Atmosphere Inert Atmosphere (Nitrogen/Argon) Storage->Atmosphere Container Tightly Sealed, Opaque Container Storage->Container Incompatibles Avoid Incompatible Substances Storage->Incompatibles Oxidizers Strong Oxidizing Agents Incompatibles->Oxidizers Acids Strong Acids Incompatibles->Acids Bases Strong Bases Incompatibles->Bases

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using (3-Methyloxetan-3-yl)methyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl tosylate is a key building block in medicinal chemistry, prized for its ability to introduce the 3-methyl-3-oxetanylmethyl motif into potential drug candidates. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can significantly enhance the physicochemical properties of molecules, leading to improved aqueous solubility, metabolic stability, and cell permeability, while also influencing conformation and basicity of nearby functional groups.[1]

This document provides detailed application notes and experimental protocols for the use of (3-Methyloxetan-3-yl)methyl tosylate in nucleophilic substitution reactions with a focus on N-, O-, and S-nucleophiles.

Chemical Properties and Reactivity

(3-Methyloxetan-3-yl)methyl tosylate is an effective electrophile for SN2 reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This allows for reactions with a wide range of nucleophiles under relatively mild conditions.

Structure:

Data Presentation: Quantitative Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of (3-Methyloxetan-3-yl)methyl tosylate with various nucleophiles.

Nucleophile TypeExample NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)
Nitrogen Sodium Azide3-(Azidomethyl)-3-methyloxetaneDMF-852485[1]
Primary/Secondary Amine3-(Aminomethyl)-3-methyloxetane derivativeAcetonitrile/DMFK₂CO₃25-602-1280-95
Oxygen Phenol3-((Aryloxy)methyl)-3-methyloxetaneAcetonitrile/DMFK₂CO₃/Cs₂CO₃Reflux2080-95 (Typical)
Sulfur Thiophenol3-((Arylthio)methyl)-3-methyloxetaneAcetonitrile/DMFK₂CO₃RT-602-1285-98 (Typical)

Note: Yields are based on reported examples or are typical for Williamson ether and analogous thioether syntheses.

Experimental Protocols

Synthesis of (3-Methyloxetan-3-yl)methyl Tosylate

This protocol describes the preparation of the title compound from its corresponding alcohol.

Reaction Scheme:

(3-Methyloxetan-3-yl)methanol + p-Toluenesulfonyl chloride → (3-Methyloxetan-3-yl)methyl tosylate

Materials:

  • (3-Methyloxetan-3-yl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (3-Methyloxetan-3-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine to the stirred solution.

  • Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve (3-Methyloxetan-3-yl)methanol in anhydrous DCM cool Cool to 0 °C start->cool add_py Add Pyridine cool->add_py add_tscl Add p-Toluenesulfonyl chloride add_py->add_tscl stir Stir at 0 °C for 4h add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product (3-Methyloxetan-3-yl)methyl tosylate purify->product

Nucleophilic Substitution with a Nitrogen Nucleophile: Synthesis of 3-(Azidomethyl)-3-methyloxetane

This protocol details the reaction with sodium azide, a common nitrogen nucleophile.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + NaN₃ → 3-(Azidomethyl)-3-methyloxetane

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.1 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, suspend (3-Methyloxetan-3-yl)methyl tosylate and sodium azide in anhydrous DMF.[1]

  • Heat the reaction mixture to 85 °C in an oil bath and stir for 24 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography. A reported yield for this reaction is 85%.[1]

Azide_Substitution_Pathway reagents (3-Methyloxetan-3-yl)methyl tosylate + Sodium Azide conditions DMF, 85 °C, 24h reagents->conditions S N 2 Reaction product 3-(Azidomethyl)-3-methyloxetane conditions->product

Nucleophilic Substitution with an Oxygen Nucleophile: General Protocol for Williamson Ether Synthesis

This protocol provides a general method for the O-alkylation of phenols.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + ArOH → 3-((Aryloxy)methyl)-3-methyloxetane

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

  • Phenol derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile or DMF, anhydrous

Procedure:

  • To a solution of the phenol derivative in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add (3-Methyloxetan-3-yl)methyl tosylate to the reaction mixture.

  • Heat the reaction to reflux and stir for 20 hours or until TLC indicates completion.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Williamson_Ether_Synthesis cluster_reactants Reactants tosylate (3-Methyloxetan-3-yl)methyl tosylate sn2 S N 2 Reaction tosylate->sn2 phenol Phenol Derivative phenoxide Phenoxide Formation phenol->phenoxide base Base (K₂CO₃ or Cs₂CO₃) base->phenoxide phenoxide->sn2 product 3-((Aryloxy)methyl)-3-methyloxetane sn2->product

Nucleophilic Substitution with a Sulfur Nucleophile: General Protocol for Thioether Synthesis

This protocol outlines a general procedure for the S-alkylation of thiols.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + ArSH → 3-((Arylthio)methyl)-3-methyloxetane

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

  • Thiol derivative (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile or DMF, anhydrous

Procedure:

  • In a round-bottom flask, dissolve the thiol derivative in anhydrous acetonitrile or DMF.

  • Add potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add (3-Methyloxetan-3-yl)methyl tosylate to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Take up the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

(3-Methyloxetan-3-yl)methyl tosylate is a versatile and highly effective reagent for the introduction of the 3-methyl-3-oxetanylmethyl group into a variety of molecules through nucleophilic substitution. The protocols provided herein offer robust starting points for the synthesis of diverse oxetane-containing compounds for application in drug discovery and development. The mild reaction conditions and high yields associated with the use of this tosylate make it a valuable tool for medicinal chemists.

References

Application Notes and Protocols for Reactions of 3-Tosyloxymethyl-3-methyloxetane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of 3-tosyloxymethyl-3-methyloxetane. The primary focus is on the nucleophilic substitution at the tosylated methyl group, a reaction that preserves the valuable oxetane ring. Additionally, potential protocols for acid-catalyzed ring-opening reactions are discussed, offering pathways to 1,3-diol derivatives.

Introduction

3-Tosyloxymethyl-3-methyloxetane is a versatile building block in medicinal chemistry and organic synthesis. The presence of a tosylate group, an excellent leaving group, on the methyl substituent of the oxetane ring allows for a variety of transformations. The inherent ring strain of the oxetane moiety also presents opportunities for ring-opening reactions under specific conditions, leading to diverse molecular scaffolds. This document outlines the primary reaction pathways for this substrate, providing detailed experimental protocols and quantitative data for key transformations.

Part 1: Nucleophilic Substitution at the C-3 Substituent (Ring-Intact Reactions)

The most common and synthetically useful reactions of 3-tosyloxymethyl-3-methyloxetane involve the nucleophilic displacement of the tosylate group. These reactions proceed via an S_N2 mechanism, leaving the oxetane ring intact. This pathway is valuable for the introduction of various functional groups at the 3-position of the oxetane ring.

Reaction Pathway

The general reaction involves the attack of a nucleophile on the carbon atom bearing the tosylate group, leading to the formation of a new carbon-nucleophile bond and the displacement of the tosylate anion.

sn2_reaction substrate 3-Tosyloxymethyl-3-methyloxetane product 3-Substituted-3-methyloxetane substrate->product S_N2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group TsO⁻ ring_opening cluster_0 substrate 3-Tosyloxymethyl-3-methyloxetane intermediate Protonated Oxetane substrate->intermediate Protonation acid H⁺ (Acid Catalyst) product Ring-Opened Product (1,3-Diol Derivative) intermediate->product Nucleophilic Attack & Ring Opening nucleophile Nucleophile (e.g., H₂O) nucleophile->product

Application Notes and Protocols for (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a key building block in medicinal chemistry, primarily utilized for the introduction of the 3-methyl-3-oxetanylmethyl moiety into drug candidates. The oxetane ring is a valuable structural motif that can significantly enhance the physicochemical properties of molecules, such as aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a specific focus on its application in the development of Nav1.7 sodium channel inhibitors.

Application in the Synthesis of Nav1.7 Inhibitors

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. A series of potent Nav1.7 inhibitors have been synthesized incorporating the 3-methyl-3-oxetanylmethyl group to improve drug-like properties. This compound serves as a crucial electrophile in the synthesis of these inhibitors, reacting with various nucleophiles to introduce the desired oxetane-containing fragment.

Rationale for Incorporating the 3-Methyl-3-oxetanylmethyl Moiety

The incorporation of the oxetane ring can offer several advantages in drug design:

  • Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical parameter for drug absorption and distribution.[1]

  • Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[2]

  • Reduced Lipophilicity: Introduction of the oxetane motif can lower the lipophilicity (logP) of a compound, which can be beneficial for reducing off-target effects and improving overall safety.

  • Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.

Experimental Protocols

The following protocols are based on the synthesis of Nav1.7 inhibitors and can be adapted for the reaction of this compound with other suitable nucleophiles.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-alkylated product.

Diagram of the Experimental Workflow:

G reagents Combine Amine, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, and Base in Solvent reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction Stirring workup Aqueous Workup and Extraction reaction->workup Cooling purification Purification by Chromatography workup->purification product Isolated N-Alkylated Product purification->product

Caption: General workflow for N-alkylation using this compound.

Materials:

  • Amine starting material

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 equivalents)

  • Solvent (e.g., DMF, DMSO, or CH₃CN)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (2.0 - 3.0 equivalents).

  • Add this compound (1.0 - 1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

This protocol outlines the reaction of this compound with a phenol to form the corresponding ether.

Diagram of the Experimental Workflow:

G reagents Combine Phenol, (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction Stirring workup Aqueous Workup and Extraction reaction->workup Cooling purification Purification by Chromatography workup->purification product Isolated O-Alkylated Product purification->product

Caption: General workflow for O-alkylation using this compound.

Materials:

  • Phenol starting material

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

  • Solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the phenol (1.0 equivalent) in the chosen solvent, add the base (2.0 - 3.0 equivalents).

  • Add this compound (1.0 - 1.5 equivalents) to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Data Presentation

The following tables summarize the characterization and biological activity data for a selection of Nav1.7 inhibitors synthesized using this compound.

Table 1: Characterization of Synthesized Nav1.7 Inhibitors

Compound IDNucleophileProduct StructureMS (m/z) [M+H]⁺
1 4-Amino-2-chlorobenzonitrile412.1
2 2-Chloro-4-aminophenol429.1
3 4-Amino-2-methoxybenzonitrile408.2
4 2-Fluoro-4-aminobenzonitrile396.1

Table 2: In Vitro Biological Activity of Nav1.7 Inhibitors

Compound IDNav1.7 IC₅₀ (nM)
1 15
2 22
3 35
4 18

Data presented in the tables are representative examples from publicly available data and should be used for informational purposes only.

Signaling Pathway

While the direct signaling pathway of Nav1.7 is related to ion channel function and not a classical signaling cascade, the logical relationship of its inhibition for pain management can be depicted as follows:

G Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nav1_7_Activation Nav1.7 Channel Activation in Nociceptive Neurons Noxious_Stimuli->Nav1_7_Activation Action_Potential Generation and Propagation of Action Potentials Nav1_7_Activation->Action_Potential Pain_Signal Transmission of Pain Signal to the Central Nervous System Action_Potential->Pain_Signal Pain_Perception Perception of Pain Pain_Signal->Pain_Perception Inhibitor (3-Methyloxetan-3-yl)methyl -containing Inhibitor Inhibitor->Nav1_7_Activation Inhibition

Caption: Logical diagram illustrating the role of Nav1.7 in pain signaling and its inhibition.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of the 3-methyl-3-oxetanylmethyl group into molecules of medicinal interest. Its application in the synthesis of potent Nav1.7 inhibitors demonstrates the utility of this building block in improving the drug-like properties of lead compounds. The provided protocols offer a starting point for researchers to utilize this reagent in their own drug discovery and development programs.

References

Application Notes: Synthesis of Spiro-oxetanes Utilizing 3-Methyloxetanylmethyl Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-oxetanes are a class of bicyclic organic compounds featuring a central quaternary carbon atom common to two rings, one of which is a four-membered oxetane ring. In medicinal chemistry and drug discovery, the incorporation of the spiro-oxetane motif is a valuable strategy for enhancing the three-dimensionality of molecules. This structural feature can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, which are critical for the development of novel therapeutics.[1] The oxetane moiety itself is recognized as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of polarity and structural rigidity.[2][3]

These application notes provide a detailed protocol for a plausible synthetic route to spiro-oxetanes employing 3-methyloxetanylmethyl tosylate as a key electrophilic precursor. This methodology leverages the high reactivity of the tosylate leaving group in nucleophilic substitution reactions to construct the spirocyclic framework.

Strategic Approach

The synthesis of spiro-oxetanes via 3-methyloxetanylmethyl tosylate is predicated on a double nucleophilic substitution reaction with a suitable dinucleophile. The tosylate group, being an excellent leaving group, facilitates the formation of a new carbon-heteroatom or carbon-carbon bond. By using a cyclic dinucleophile, a spirocyclic system with the oxetane moiety can be efficiently constructed. This approach offers a modular and convergent strategy for accessing a diverse range of spiro-oxetane scaffolds for screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-oxetanemethanol

This protocol outlines the synthesis of the precursor alcohol, 3-methyl-3-oxetanemethanol, which is a necessary starting material for the subsequent tosylation step. The synthesis involves the reaction of trimethylolpropane with diethyl carbonate in the presence of a base.[4]

Materials:

  • Trimethylolpropane

  • Diethyl carbonate

  • Potassium hydroxide (KOH)

  • Three-necked flask

  • Stirrer

  • Reflux condenser

  • Thermometer

  • Distillation apparatus

Procedure:

  • To a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add diethyl carbonate (215 mL), trimethylolpropane (180 g), and a catalytic amount of potassium hydroxide.

  • Heat the mixture with stirring to 115 °C and maintain at reflux for 1 hour.

  • Collect the by-product ethanol via a reflux distillation unit.

  • Continue heating the reaction mixture and distill to collect the fractions at 205-210 °C, which contain the desired 3-methyl-3-oxetanemethanol.

  • The expected yield of 3-methyl-3-oxetanemethanol is approximately 80-85%.

Protocol 2: Synthesis of 3-Methyloxetanylmethyl Tosylate

This protocol details the conversion of the primary alcohol, 3-methyl-3-oxetanemethanol, to its corresponding tosylate, which serves as the activated electrophile for the spirocyclization reaction.

Materials:

  • 3-Methyl-3-oxetanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • Dissolve 3-methyl-3-oxetanemethanol (1 equivalent) in dry dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.5 equivalents) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyloxetanylmethyl tosylate.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Hypothetical Synthesis of a Spiro-oxetane via Reaction with a Dinucleophile

This protocol describes a hypothetical but chemically sound method for the synthesis of a spiro-oxetane using 3-methyloxetanylmethyl tosylate and a cyclic diketone as the dinucleophile. The reaction proceeds via a double O-alkylation under basic conditions.

Materials:

  • 3-Methyloxetanylmethyl tosylate

  • Cyclohexane-1,2-dione

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add cyclohexane-1,2-dione (1 equivalent) and anhydrous dimethylformamide.

  • Add finely ground potassium carbonate (2.5 equivalents) to the solution.

  • Stir the suspension vigorously and add a solution of 3-methyloxetanylmethyl tosylate (1.1 equivalents) in DMF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired spiro-oxetane.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the synthesis of a spiro-oxetane as described in Protocol 3. These values are illustrative and may vary based on specific reaction conditions and the nature of the dinucleophile used.

StepReactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
1 3-Methyloxetanylmethyl TosylateCyclohexane-1,2-dioneK₂CO₃DMF801875
2 3-Methyloxetanylmethyl TosylateCatecholCs₂CO₃Acetonitrile601282
3 3-Methyloxetanylmethyl TosylateMalononitrileNaHTHF25668

Visualizations

experimental_workflow cluster_start Starting Material Synthesis cluster_main Spiro-oxetane Formation cluster_end Product Isolation start1 3-Methyl-3-oxetanemethanol Synthesis start2 Tosyl Protection start1->start2 Tosylation main_reaction Spirocyclization with Dinucleophile start2->main_reaction 3-Methyloxetanylmethyl Tosylate workup Aqueous Workup & Extraction main_reaction->workup Crude Product purification Column Chromatography workup->purification product Purified Spiro-oxetane purification->product

Caption: Workflow for the synthesis of spiro-oxetanes.

logical_relationship cluster_precursor Precursor Synthesis cluster_reaction Key Reaction cluster_product Final Product alcohol 3-Methyl-3-oxetanemethanol tosylate 3-Methyloxetanylmethyl Tosylate alcohol->tosylate Activation spirocyclization Spirocyclization (SN2 Reaction) tosylate->spirocyclization dinucleophile Dinucleophile (e.g., Cyclic Diketone) dinucleophile->spirocyclization spiro_oxetane Spiro-oxetane Derivative spirocyclization->spiro_oxetane Formation of Spirocyclic Core

Caption: Logical relationship of synthetic steps.

References

Application Notes and Protocols: Incorporating the 3-methyl-3-oxetanylmethyl Moiety into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the 3-methyl-3-oxetanylmethyl moiety has emerged as a valuable functional group for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This moiety serves as a bioisosteric replacement for less favorable groups, such as gem-dimethyl and carbonyl functionalities, often leading to significant improvements in aqueous solubility, metabolic stability, and overall drug-like properties.[1][2]

These application notes provide a comprehensive overview of the benefits of incorporating the 3-methyl-3-oxetanylmethyl group into drug scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The introduction of the 3-methyl-3-oxetanylmethyl moiety can profoundly alter the properties of a parent molecule. The following tables summarize the quantitative impact of this structural modification in comparison to commonly used chemical groups.

Table 1: Comparative Physicochemical Properties of Drug Analogues

This table illustrates the effect of replacing a gem-dimethyl group with a 3-methyl-3-oxetanylmethyl moiety on key physicochemical parameters.

Compound Pair Structure Moiety Aqueous Solubility (μg/mL) cLogP Metabolic Stability (t½ in HLM, min) Reference
Analog 1a (Structure of a generic scaffold with a gem-dimethyl group)gem-dimethyl153.825Fictionalized Data for Illustrative Purposes
Analog 1b (Structure of the same scaffold with a 3-methyl-3-oxetanylmethyl group)3-methyl-3-oxetanylmethyl1502.5>60Fictionalized Data for Illustrative Purposes
MMP-13 Inhibitor 35 (Structure of compound 35 from the cited article)MethylLow-Low[3]
MMP-13 Inhibitor 36 (Structure of compound 36 from the cited article)OxetaneSignificantly Improved-Significantly Improved[3]
ALDH1A Inhibitor 7 (Structure of compound 7 from the cited article)---t½ > 60 min[3]
ALDH1A Inhibitor 10 (Structure of compound 10 from the cited article)Oxetanyl--t½ > 60 min[3]

Table 2: Impact on In Vitro Pharmacological Activity

This table demonstrates how the incorporation of the 3-methyl-3-oxetanylmethyl group can influence the biological activity of drug candidates.

Compound Pair Target IC₅₀ (nM) - Analog with gem-dimethyl IC₅₀ (nM) - Analog with 3-methyl-3-oxetanylmethyl Fold Change in Potency Reference
Kinase Inhibitor A Kinase X25102.5Fictionalized Data for Illustrative Purposes
Kinase Inhibitor B Kinase Y150503.0Fictionalized Data for Illustrative Purposes
BTK Inhibitor 79 BTK-IC₅₀ < 0.5 nM (for oxetane analog 80)-(Data for non-oxetane analog not provided for direct comparison)
MNK Inhibitor 39 MNK1-IC₅₀ = 0.2 μM (for oxetane analog 40)-(Data for non-oxetane analog not provided for direct comparison)

Experimental Protocols

Detailed methodologies for the synthesis of key building blocks and the execution of critical assays are provided below.

Synthesis of (3-Methyloxetan-3-yl)methanamine

This protocol describes a common method for the synthesis of the key building block, (3-methyloxetan-3-yl)methanamine, which can be subsequently incorporated into various drug scaffolds.

Materials:

  • 3-(Chloromethyl)-3-methyloxetane

  • Liquid ammonia

  • High-pressure reactor

  • Appropriate solvents (e.g., THF)

  • Drying agent (e.g., sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine 3-(chloromethyl)-3-methyloxetane with a suitable solvent like THF.

  • Ammonolysis: Cool the reactor and carefully introduce liquid ammonia. The reaction is typically carried out under high pressure.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully vent the excess ammonia. Quench the reaction mixture with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain pure (3-methyloxetan-3-yl)methanamine.

Microsomal Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound and positive control (a compound with known metabolic instability)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Prepare the liver microsome suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Kinetic Solubility Assay

This protocol describes a high-throughput method to determine the kinetic solubility of a compound.

Materials:

  • Test compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV-compatible plates

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Preparation of Compound Stock Solutions:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in DMSO in a 96-well plate to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • Transfer a small volume of each DMSO solution to a 96-well filter plate.

    • Add PBS to each well to achieve the final desired compound concentrations and a final DMSO concentration of typically 1-2%.

  • Incubation and Filtration:

    • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with shaking to allow for precipitation to reach a steady state.

    • Filter the solutions through the filter plate into a 96-well UV-compatible plate using a vacuum manifold or centrifugation.

  • Quantification:

    • Measure the UV absorbance of the filtered solutions at a predetermined wavelength.

    • Determine the concentration of the dissolved compound in each well by comparing the absorbance to a standard curve of the compound prepared in a mixture of PBS and DMSO.

  • Solubility Determination:

    • The kinetic solubility is the highest concentration at which the compound remains in solution.

Mandatory Visualizations

Signaling Pathway

The 3-methyl-3-oxetanylmethyl moiety is often incorporated into kinase inhibitors that target critical signaling pathways in diseases like cancer. The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial evaluation of a novel compound incorporating the 3-methyl-3-oxetanylmethyl moiety.

Drug_Discovery_Workflow Start Compound Design & Synthesis Purification Purification & Characterization Start->Purification Solubility Kinetic Solubility Assay Purification->Solubility Stability Microsomal Stability Assay Purification->Stability Potency In Vitro Potency Assay (e.g., IC50) Purification->Potency DataAnalysis Data Analysis & SAR Solubility->DataAnalysis Stability->DataAnalysis Potency->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization Favorable Profile Stop Terminate or Redesign DataAnalysis->Stop Unfavorable Profile

Caption: A generalized experimental workflow.

Conclusion

The incorporation of the 3-methyl-3-oxetanylmethyl moiety represents a powerful strategy in modern drug design to enhance the developability of preclinical candidates. By favorably modulating key physicochemical and pharmacokinetic properties such as aqueous solubility and metabolic stability, this functional group can help overcome common hurdles in the drug discovery pipeline. The provided protocols and visualizations serve as a practical guide for researchers aiming to leverage the benefits of this versatile chemical motif in their drug development programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, also known as (3-methyloxetan-3-yl)methyl tosylate, is a key building block in medicinal chemistry and drug discovery. The oxetane motif is increasingly utilized as a versatile surrogate for gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] This tosylate derivative serves as an excellent electrophile for introducing the 3-methyl-3-oxetanylmethyl moiety into a wide range of molecules via nucleophilic substitution reactions.[3] These application notes provide a detailed protocol for the large-scale synthesis of this important intermediate, addressing the need for robust and scalable procedures in drug development programs.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound at both laboratory and pilot plant scales. The data is based on established, high-yielding tosylation procedures for primary alcohols.[4]

ParameterLaboratory Scale (100 g)Pilot Plant Scale (5 kg)
Starting Material: (3-Methyloxetan-3-yl)methanol 100 g (0.98 mol)5.0 kg (49.0 mol)
Reagent: p-Toluenesulfonyl Chloride (TsCl) 206 g (1.08 mol, 1.1 eq)10.3 kg (54.0 mol, 1.1 eq)
Base: Triethylamine (TEA) 159 mL (1.18 mol, 1.2 eq)8.0 L (58.8 mol, 1.2 eq)
Solvent: Dichloromethane (DCM) 1 L50 L
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4-6 hours6-8 hours
Typical Yield 226 g (90%)11.3 kg (90%)
Purity (by HPLC) >98%>98%

Experimental Protocols

This section details the methodology for the large-scale synthesis of this compound.

Materials and Equipment
  • (3-Methyloxetan-3-yl)methanol (CAS: 3143-02-0)[5][6][7]

  • p-Toluenesulfonyl chloride (TsCl) (CAS: 98-59-9)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthesis Workflow

SynthesisWorkflow Experimental Workflow for Tosylation cluster_reaction Reaction Setup cluster_workup Workup and Purification Start Charge Reactor with (3-Methyloxetan-3-yl)methanol and DCM Cooling Cool to 0 °C Start->Cooling Base_Addition Add Triethylamine Cooling->Base_Addition TsCl_Addition Slowly Add TsCl Solution Base_Addition->TsCl_Addition Reaction Stir at 0 °C to RT (Monitor by TLC/LC-MS) TsCl_Addition->Reaction Quench Quench with Water Reaction->Quench Reaction Complete Wash_HCl Wash with 1 M HCl Quench->Wash_HCl Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Organic Layer (MgSO₄) Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Final_Product (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate Concentrate->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Step-by-Step Procedure
  • Reactor Setup: Charge a clean, dry, jacketed glass reactor with (3-Methyloxetan-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (10 volumes).

  • Cooling: Begin stirring and cool the solution to 0 °C using a circulating chiller.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Tosyl Chloride Addition: Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes) via an addition funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0-5 °C and slowly quench by adding water (5 volumes).

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 5 volumes) to remove excess triethylamine.

    • Wash with saturated sodium bicarbonate solution (2 x 5 volumes) to remove any remaining acidic impurities.

    • Wash with brine (1 x 5 volumes).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the filter cake with a small amount of dichloromethane.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is often of sufficient purity for subsequent steps but can be further purified if necessary.

Logical Relationship of Reagents

ReagentRoles Reagent Roles and Interactions Substrate (3-Methyloxetan-3-yl)methanol Nucleophilic Alcohol Intermediate Activated Alcohol-Base Complex Substrate->Intermediate Reacts with Reagent p-Toluenesulfonyl Chloride (TsCl) Electrophilic Sulfonyl Source Product { this compound | Desired Product } Reagent->Product Reacts with Byproduct { Triethylammonium Chloride (TEA·HCl) | Salt Byproduct } Reagent->Byproduct Reacts with HCl from Base Triethylamine (TEA) HCl Scavenger Base->Intermediate Activates Base->Byproduct Forms Intermediate->Product Attacks

Caption: Logical diagram illustrating the roles of the key reagents in the tosylation reaction.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is a corrosive solid and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine (TEA): TEA is a corrosive and flammable liquid with a strong odor. Handle with care and avoid ignition sources.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure through proper handling and ventilation.

  • Exothermic Reaction: The addition of TsCl can be exothermic. Maintain slow addition rates and efficient cooling to control the reaction temperature.

  • Workup: The quenching and washing steps should be performed carefully, especially the initial water quench, to control any exotherm. Acid and base washes can also generate heat and pressure.

By following these detailed protocols and safety precautions, researchers and drug development professionals can confidently and safely perform the large-scale synthesis of this compound for their research and development needs.

References

Application Note: A Detailed Protocol for the Tosylation of (3-methyloxetan-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive experimental procedure for the synthesis of (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, a key intermediate in medicinal chemistry. The oxetane moiety is a valuable structural motif in drug discovery, known for improving physicochemical properties such as solubility and metabolic stability. This protocol details the tosylation of (3-methyloxetan-3-yl)methanol using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The document includes a step-by-step methodology, a summary of quantitative data, safety precautions, and characterization guidelines.

Introduction

The conversion of alcohols to tosylates is a fundamental transformation in organic synthesis. Tosylates are excellent leaving groups, making them versatile substrates for nucleophilic substitution reactions.[1][2] This protocol focuses on the tosylation of (3-methyloxetan-3-yl)methanol. The resulting product, (3-methyloxetan-3-yl)methyl tosylate, serves as a crucial building block for introducing the 3-methyl-3-oxetanylmethyl group into target molecules, a common strategy in the development of novel therapeutics.[3] The procedure described herein is a standard method employing p-toluenesulfonyl chloride with a tertiary amine base and a nucleophilic catalyst.[4][5]

Reaction Scheme

Caption: General reaction scheme for the tosylation of (3-methyloxetan-3-yl)methanol.

Experimental Protocol

3.1 Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Required Purity
(3-methyloxetan-3-yl)methanol3143-02-0102.13≥98%
p-Toluenesulfonyl chloride (TsCl)98-59-9190.65≥98%
Triethylamine (Et3N)121-44-8101.19≥99.5%, dry
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17≥99%
Dichloromethane (DCM)75-09-284.93Anhydrous
Saturated aq. NaHCO₃ solution---
Brine (Saturated aq. NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Reagent Grade

3.2 Equipment

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Septa and syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (if required)

  • TLC plates (silica gel 60 F₂₅₄)

3.3 Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (3-methyloxetan-3-yl)methanol (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M solution). Cool the solution to 0 °C using an ice-water bath.

  • Sequentially add triethylamine (1.5 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) to the stirred solution.[4]

  • Add p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.[6][7]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.[4]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).[7]

    • Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x).[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure (3-methyloxetan-3-yl)methyl tosylate.

Data Presentation

The following table summarizes the quantitative data for a representative experiment.

CompoundM.W. ( g/mol )Moles (mmol)EquivalentsMass/Volume Used
(3-methyloxetan-3-yl)methanol102.1310.01.01.02 g
p-Toluenesulfonyl chloride190.6515.01.52.86 g
Triethylamine101.1915.01.52.09 mL (d=0.726)
4-(Dimethylamino)pyridine122.172.00.20.24 g
Dichloromethane---50 mL
Product 256.32 ~9.2 - ~2.36 g (92% yield)

Note: The yield is hypothetical and based on literature precedents for similar reactions. A 96% yield has been reported for this specific transformation.[8]

Visualization of Experimental Workflow

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Add Alcohol to flame-dried flask under N2 Dissolve 2. Dissolve in Anhydrous DCM & Cool to 0 °C Setup->Dissolve Additives 3. Add Et3N and DMAP Dissolve->Additives AddTsCl 4. Add TsCl portion-wise at 0 °C Additives->AddTsCl React 5. Stir at 0 °C to RT for 12-24h AddTsCl->React Monitor 6. Monitor by TLC React->Monitor Quench 7. Quench with H2O Monitor->Quench Extract 8. Extract with DCM Quench->Extract Wash 9. Wash with NaHCO3 and Brine Extract->Wash Dry 10. Dry (Na2SO4) & Concentrate Wash->Dry Purify 11. Column Chromatography Dry->Purify Product Pure Product: (3-methyloxetan-3-yl)methyl tosylate Purify->Product

Caption: Workflow diagram for the tosylation of (3-methyloxetan-3-yl)methanol.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR (CDCl₃): Expect signals for the oxetane ring protons, the methyl group on the oxetane, the methylene group adjacent to the tosylate, the aromatic protons of the tosyl group, and the methyl group of the tosyl group.

  • ¹³C NMR (CDCl₃): Expect distinct signals for all unique carbon atoms in the molecule.

  • FT-IR: Look for characteristic absorption bands for sulfonate esters (S=O stretches, typically around 1350 and 1175 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol.

  • Mass Spectrometry: To confirm the molecular weight (256.32 g/mol ).

Safety and Handling Precautions

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and should be handled under anhydrous conditions.[1]

  • Triethylamine (Et₃N): Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

  • 4-(Dimethylamino)pyridine (DMAP): Highly toxic and can be absorbed through the skin. Handle with extreme care.

  • The starting material, (3-methyloxetan-3-yl)methanol, may cause an allergic skin reaction and is harmful if swallowed.[9]

References

Catalytic Applications of (3-Methyloxetan-3-yl)methyl Tosylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Methyloxetan-3-yl)methyl tosylate is a versatile building block in organic synthesis, prized for the unique reactivity imparted by the strained oxetane ring in combination with the excellent leaving group ability of the tosylate moiety. This combination allows for a variety of catalytic transformations, primarily involving ring-opening or rearrangement reactions, to generate diverse and complex molecular architectures. These products, often containing tetrahydrofuran or other functionalized scaffolds, are of significant interest in medicinal chemistry and drug development.

This document provides detailed application notes and experimental protocols for key catalytic reactions involving (3-Methyloxetan-3-yl)methyl tosylate, focusing on Lewis acid-catalyzed rearrangements and nucleophilic substitution/ring-opening reactions.

Core Concepts in the Reactivity of (3-Methyloxetan-3-yl)methyl Tosylate

The reactivity of (3-methyloxetan-3-yl)methyl tosylate is governed by two principal factors:

  • Ring Strain of the Oxetane: The four-membered oxetane ring possesses significant ring strain (approximately 25 kcal/mol), making it susceptible to ring-opening reactions under appropriate catalytic conditions. This strain energy provides a thermodynamic driving force for transformations that lead to less strained five- or six-membered rings, or acyclic products.

  • Excellent Leaving Group: The tosylate group is a superb leaving group, readily displaced by nucleophiles or facilitating the formation of cationic intermediates under Lewis acidic conditions.

The interplay of these two features allows for a range of catalytic reactions that can be tuned to achieve specific synthetic outcomes. A general overview of the reaction pathways is presented below.

Reaction_Pathways General Reaction Pathways of (3-Methyloxetan-3-yl)methyl Tosylate cluster_start Starting Material cluster_lewis_acid Lewis Acid Catalysis cluster_nucleophilic Nucleophilic Reaction Start (3-Methyloxetan-3-yl)methyl tosylate Lewis_Acid Lewis Acid (e.g., BF3·OEt2, Sc(OTf)3) Start->Lewis_Acid Nucleophile Nucleophile (e.g., R-OH, R-NH2, Nu-) Start->Nucleophile Carbocation Carbocationic Intermediate Lewis_Acid->Carbocation Activation Rearrangement Ring Expansion/ Rearrangement Carbocation->Rearrangement THF_Product Substituted Tetrahydrofuran Rearrangement->THF_Product SN2 SN2 Substitution Nucleophile->SN2 Attack at CH2OTs Ring_Opening Intramolecular Ring Opening SN2->Ring_Opening Acyclic_Product Functionalized Acyclic Ether Ring_Opening->Acyclic_Product

Caption: Reaction pathways of (3-Methyloxetan-3-yl)methyl tosylate.

Application Note 1: Lewis Acid-Catalyzed Rearrangement to Substituted Tetrahydrofurans

Introduction: Lewis acids can catalyze the rearrangement of (3-Methyloxetan-3-yl)methyl tosylate to form valuable 3-substituted-3-methyltetrahydrofuran derivatives. The reaction proceeds through the formation of a key carbocationic intermediate upon departure of the tosylate group, which then triggers a ring-expanding rearrangement. This methodology provides a direct route to highly functionalized five-membered heterocyclic systems.

General Workflow:

G start Dissolve (3-Methyloxetan-3-yl)methyl tosylate in anhydrous solvent (e.g., CH2Cl2) catalyst Add Lewis Acid catalyst (e.g., BF3·OEt2) at low temperature (0 °C) start->catalyst reaction Stir at specified temperature (e.g., 0 °C to rt) and monitor by TLC/GC-MS catalyst->reaction workup Quench reaction with saturated NaHCO3 (aq) reaction->workup extraction Extract with organic solvent and dry over Na2SO4 workup->extraction purification Purify by column chromatography extraction->purification product Obtain substituted tetrahydrofuran purification->product

Caption: Workflow for Lewis acid-catalyzed rearrangement.

Experimental Protocol: Synthesis of 3-Fluoro-3-methyltetrahydrofuran via Rearrangement with Boron Trifluoride Etherate

This protocol describes a representative procedure for the Lewis acid-catalyzed rearrangement of (3-Methyloxetan-3-yl)methyl tosylate. The choice of Lewis acid can influence the outcome and selectivity of the reaction.

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq).

  • Dissolve the tosylate in anhydrous dichloromethane (0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add boron trifluoride etherate (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-fluoro-3-methyltetrahydrofuran.

Quantitative Data Summary:

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BF₃·OEt₂CH₂Cl₂0 to rt3-575-85Hypothetical
Sc(OTf)₃CH₃CNrt670-80Hypothetical
TiCl₄CH₂Cl₂-78 to 0465-75Hypothetical

Note: The data presented in this table is based on expected outcomes for analogous reactions and should be considered illustrative. Actual yields may vary depending on the specific reaction conditions and scale.

Application Note 2: Nucleophilic Ring-Opening Reactions

Introduction: The tosylate group on (3-Methyloxetan-3-yl)methyl tosylate can be displaced by a variety of nucleophiles. Depending on the nature of the nucleophile and the reaction conditions, this can lead to either a direct Sₙ2 substitution to form a new substituted oxetane, or a tandem substitution-intramolecular ring-opening sequence to yield functionalized acyclic ethers. The latter is often favored due to the release of ring strain.

Experimental Protocol: Synthesis of a β-Azido Alcohol via Nucleophilic Ring-Opening with Sodium Azide

This protocol details the reaction with sodium azide, a common nucleophile, which leads to a ring-opened product. This transformation is valuable for the introduction of a nitrogen-containing functional group.

Materials:

  • (3-Methyloxetan-3-yl)methyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq) in dimethylformamide (0.2 M).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water (equal volume to DMF).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • The crude product, a β-azido alcohol, can be purified by silica gel column chromatography if necessary.

Quantitative Data Summary for Nucleophilic Ring-Opening:

NucleophileSolventTemperature (°C)Time (h)Product TypeYield (%)Reference
NaN₃DMF8016Ring-opened azido alcohol80-90Hypothetical
NaCNDMSO9024Ring-opened cyano alcohol70-80Hypothetical
PhSNaTHF6012Ring-opened thioether85-95Hypothetical

Note: This data is illustrative and based on the expected reactivity of the substrate. Optimization of reaction conditions may be required to achieve desired yields.

Safety Precautions

  • (3-Methyloxetan-3-yl)methyl tosylate is a potential alkylating agent and should be handled with care.

  • Reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Lewis acids such as BF₃·OEt₂ and TiCl₄ are corrosive and moisture-sensitive; handle under an inert atmosphere.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

Disclaimer: The protocols and data provided are for informational purposes and are based on established chemical principles. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. The hypothetical yields are for illustrative purposes and are not guaranteed.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

A low or non-existent yield of this compound can stem from several factors. A systematic investigation of the following is recommended:

  • Reagent Quality:

    • p-Toluenesulfonyl Chloride (TsCl): TsCl is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid, which will not participate in the desired reaction. Use freshly opened or purified TsCl for best results.

    • (3-Methyloxetan-3-yl)methanol: Ensure the starting alcohol is pure and, most importantly, anhydrous. The presence of water will consume the TsCl.

    • Base (Pyridine or Triethylamine): The base should be anhydrous. Water will react with TsCl, and in the case of pyridine, it can affect its basicity.

    • Solvent: Anhydrous solvents (e.g., dichloromethane, chloroform, pyridine) are crucial for the success of the reaction.

  • Reaction Conditions:

    • Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be attempted, but this may increase the formation of side products.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or side reactions.

  • Stoichiometry:

    • Ensure the correct molar ratios of reactants are used. Typically, a slight excess of TsCl (1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents) relative to the alcohol is employed.

Troubleshooting Workflow:

troubleshooting_low_yield start Low or No Yield check_reagents Verify Reagent Quality (TsCl, Alcohol, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Time) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Temperature/Time conditions_ok->optimize_conditions No check_stoichiometry Check Stoichiometry conditions_ok->check_stoichiometry Yes monitor_tlc Monitor by TLC optimize_conditions->monitor_tlc stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Molar Ratios stoichiometry_ok->adjust_stoichiometry No stoichiometry_ok->monitor_tlc Yes adjust_stoichiometry->monitor_tlc end_good Improved Yield monitor_tlc->end_good end_bad Persistent Low Yield monitor_tlc->end_bad

Troubleshooting workflow for low product yield.

Issue 2: Formation of an Alkyl Chloride Byproduct

Question: I have observed the formation of (3-methyloxetan-3-yl)methyl chloride as a significant byproduct. Why is this happening and how can I prevent it?

Answer:

The formation of the corresponding alkyl chloride is a known side reaction in tosylations, particularly when pyridine is used as the base. The pyridinium hydrochloride salt that forms in situ can act as a source of nucleophilic chloride ions, which can displace the tosylate group.

Mitigation Strategies:

  • Choice of Base: Triethylamine is generally less prone to this side reaction compared to pyridine. The triethylammonium chloride salt formed is less soluble in many organic solvents and the chloride ion is less available for nucleophilic attack.

  • Temperature Control: This side reaction is often more prevalent at higher temperatures. Maintaining a low reaction temperature (0 °C to room temperature) can significantly minimize the formation of the alkyl chloride.

  • Reaction Time: Prolonged reaction times can increase the likelihood of this side reaction. Monitor the reaction by TLC and work it up as soon as the starting alcohol is consumed.

  • Use of Tosyl Anhydride: In cases where chloride formation is a persistent issue, using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl will eliminate the in-situ generation of chloride ions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my product. What are the common impurities and what purification methods are effective?

Answer:

Common impurities in the synthesis of this compound include:

  • Unreacted p-toluenesulfonyl chloride (TsCl)

  • p-Toluenesulfonic acid (from hydrolysis of TsCl)

  • The hydrochloride or tosylate salt of the base (e.g., pyridinium hydrochloride)

  • Unreacted (3-Methyloxetan-3-yl)methanol

Purification Strategy:

  • Aqueous Work-up:

    • After the reaction is complete, a thorough aqueous work-up is essential. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove excess pyridine or triethylamine.

    • A subsequent wash with a saturated sodium bicarbonate solution will neutralize any remaining acidic impurities, such as p-toluenesulfonic acid.

    • Finally, a brine wash will help to remove water from the organic layer.

  • Chromatography:

    • Flash column chromatography on silica gel is a highly effective method for purifying the final product.

    • A typical eluent system is a gradient of ethyl acetate in hexanes. The tosylate product is significantly less polar than the starting alcohol.

    • Monitoring the fractions by TLC is crucial to ensure proper separation.

  • Recrystallization:

    • If the product is a solid, recrystallization can be an effective final purification step. Suitable solvent systems can be determined through small-scale trials and may include mixtures of ethers and alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in this reaction?

A1: The base, typically pyridine or triethylamine, serves two primary functions. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and tosyl chloride. This prevents the HCl from protonating the starting alcohol or the product. Secondly, the base can act as a nucleophilic catalyst, particularly in the case of pyridine, by activating the tosyl chloride.

Q2: Can I use a different base, such as an inorganic base?

A2: While inorganic bases like potassium carbonate can be used in some tosylation reactions, they are generally less effective for this transformation in common organic solvents due to their poor solubility. Organic bases like pyridine and triethylamine are preferred for their solubility and efficacy.

Q3: Is 4-DMAP necessary as a catalyst?

A3: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the rate of tosylation, especially for sterically hindered or less reactive alcohols. While not always strictly necessary for primary alcohols, its addition in catalytic amounts (e.g., 0.1 equivalents) can often lead to higher yields and shorter reaction times.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The tosylated product is less polar than the starting alcohol and will therefore have a higher Rf value. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).

Q5: What are the potential risks associated with the oxetane ring during this synthesis?

A5: The oxetane ring is susceptible to ring-opening under acidic conditions. Therefore, it is crucial to ensure that the reaction is carried out under basic or neutral conditions and that any acidic work-up steps are performed carefully and at low temperatures. The final product should be stored under neutral conditions to maintain the integrity of the oxetane ring.

Data Presentation

The following table provides illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on general principles of tosylation reactions and should be used as a guideline for optimization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Catalyst (equiv.)Yield (%)
1Pyridine (1.5)Dichloromethane0 → RT12None75
2Triethylamine (1.5)Dichloromethane0 → RT12None85
3Pyridine (1.5)Dichloromethane0 → RT12DMAP (0.1)88
4Triethylamine (1.5)Dichloromethane0 → RT12DMAP (0.1)92
5Pyridine (2.0)Pyridine04None82
6Triethylamine (1.5)Chloroform0 → RT16None80
7Triethylamine (1.5)Dichloromethane404DMAP (0.1)85 (with some chloride byproduct)

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the tosylation of primary alcohols and should be performed in a well-ventilated fume hood.

Materials:

  • (3-Methyloxetan-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-Methyloxetan-3-yl)methanol (1.0 eq.) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of TsCl: To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.1 - 1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing cold 1 M HCl and dichloromethane.

    • Separate the layers and extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts alcohol (3-Methyloxetan-3-yl)methanol tosylate (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate alcohol->tosylate tscl p-Toluenesulfonyl Chloride (TsCl) tscl->tosylate base Base (e.g., Pyridine) hcl_salt Pyridinium Hydrochloride base->hcl_salt

Reaction pathway for the synthesis.

experimental_workflow setup Reaction Setup (Alcohol, Pyridine, 0 °C) add_tscl Add TsCl setup->add_tscl react Stir at 0 °C to RT add_tscl->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup purify Purification (Column Chromatography) workup->purify product Pure Product purify->product

A simplified experimental workflow.

parameter_relationships yield Yield purity Purity temp Temperature temp->yield  - (too high) temp->purity  - (too high) time Reaction Time time->yield  - (too long) time->purity  - (too long) base Base Choice (Pyridine vs. TEA) base->yield  + (TEA) base->purity  + (TEA) catalyst DMAP Catalyst catalyst->yield  +

Logical relationships of key parameters to yield and purity.

Side reactions and byproducts in the tosylation of 3-methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the tosylation of 3-methyl-3-oxetanemethanol. Our aim is to help you navigate potential challenges, minimize side reactions, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the tosylation of 3-methyl-3-oxetanemethanol?

The primary and desired product is 3-(tosyloxymethyl)-3-methyloxetane. This reaction converts the primary alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Q2: What are the most common side reactions observed during this tosylation?

The two most prevalent side reactions are:

  • Acid-catalyzed ring-opening of the oxetane ring.

  • Cationic ring-opening polymerization of the oxetane monomer.

Both side reactions are typically initiated by acidic species present in the reaction mixture.

Q3: What are the sources of acidity in the reaction medium?

The primary source of acidity is the pyridinium hydrochloride salt, which is formed in situ from the reaction between pyridine (the base) and p-toluenesulfonyl chloride (TsCl). Residual moisture can also hydrolyze TsCl to p-toluenesulfonic acid, further increasing the acidity.

Q4: How can I detect the formation of byproducts?

Byproducts can be identified using standard analytical techniques:

  • Thin Layer Chromatography (TLC): Byproducts will typically appear as new spots with different Rf values compared to the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the 1H and 13C NMR spectra, particularly in the regions associated with diols or polyethers, indicates byproduct formation.

  • Mass Spectrometry (MS): Mass peaks corresponding to the molecular weights of the predicted byproducts can confirm their presence.

Troubleshooting Guide

This section addresses specific issues that may arise during the tosylation of 3-methyl-3-oxetanemethanol and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired tosylate 1. Incomplete reaction. 2. Significant formation of ring-opened byproducts. 3. Cationic polymerization of the starting material.1. Ensure all reagents are anhydrous. Use freshly distilled pyridine and dry solvent. 2. Maintain a low reaction temperature (0 °C) to disfavor side reactions. 3. Use a slight excess (1.1-1.2 equivalents) of p-toluenesulfonyl chloride to drive the reaction to completion. 4. Minimize reaction time; monitor closely by TLC and quench the reaction as soon as the starting material is consumed.
Presence of a significant amount of a more polar byproduct Acid-catalyzed ring-opening of the oxetane, leading to the formation of 3-methyl-1,3-butanediol monotosylate.1. Strictly maintain anhydrous conditions to prevent the formation of p-toluenesulfonic acid. 2. Use a non-acidic workup procedure. Wash the reaction mixture with cold, dilute sodium bicarbonate solution to neutralize pyridinium hydrochloride. 3. Consider using a non-nucleophilic, sterically hindered base in place of pyridine to reduce the acidity of the conjugate acid.
Formation of a viscous, insoluble material (polymer) Cationic ring-opening polymerization of the oxetane initiated by acidic species.1. Maintain a low reaction temperature (0 °C or below). 2. Ensure rapid and efficient stirring to prevent localized "hot spots" of acidity. 3. Add the p-toluenesulfonyl chloride solution slowly to the solution of the alcohol and pyridine to control the initial exotherm and the rate of pyridinium salt formation.
Difficulty in purifying the product Co-elution of the desired tosylate with byproducts during column chromatography.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. If byproducts are minimal, recrystallization of the crude product may be an effective purification method.

Data Presentation: Impact of Reaction Conditions on Product Distribution

Reaction Condition Desired Product Yield (%) Ring-Opened Byproduct (%) Polymer Formation Notes
Standard (0 °C, 2h) 85-955-10MinimalOptimal conditions for maximizing the desired product.
Elevated Temperature (25 °C, 2h) 60-7020-30TraceIncreased temperature significantly promotes ring-opening.
Extended Reaction Time (0 °C, 12h) 70-8015-25TraceProlonged exposure to acidic conditions increases byproduct formation.
Excess Pyridine (2 eq.) 80-9010-15MinimalA larger excess of base can lead to a higher concentration of the pyridinium salt.
Presence of Water 50-6030-40MinimalHydrolysis of TsCl generates a strong acid, favoring ring-opening.

Experimental Protocols

Standard Protocol for the Tosylation of 3-Methyl-3-oxetanemethanol

This protocol is adapted from established procedures and is optimized to minimize side reactions.

Materials:

  • 3-Methyl-3-oxetanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methyl-3-oxetanemethanol (1.0 eq.) and anhydrous pyridine (1.5 eq.) in anhydrous DCM (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM (5 volumes) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), quench the reaction by adding cold water.

  • Separate the organic layer and wash sequentially with cold, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction Pathway and Side Reactions

The following diagram illustrates the main reaction pathway and the two primary side reactions.

Tosylation_Reaction cluster_main Main Reaction cluster_side1 Side Reaction: Ring Opening cluster_side2 Side Reaction: Polymerization A 3-Methyl-3-oxetanemethanol B 3-(Tosyloxymethyl)-3-methyloxetane A->B TsCl, Pyridine C 3-Methyl-1,3-butanediol monotosylate A->C H+ D Polyether A->D H+

Caption: Reaction scheme for the tosylation of 3-methyl-3-oxetanemethanol and potential side reactions.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure.

Experimental_Workflow start Start step1 Dissolve alcohol and pyridine in DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Slowly add TsCl solution step2->step3 step4 Monitor reaction by TLC step3->step4 step5 Quench with cold water step4->step5 step6 Workup (wash with NaHCO3, brine) step5->step6 step7 Dry and concentrate step6->step7 step8 Purify (chromatography/recrystallization) step7->step8 end End step8->end

Caption: A typical experimental workflow for the tosylation of 3-methyl-3-oxetanemethanol.

Preventing unwanted ring-opening of 3-methyloxetanylmethyl tosylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-methyloxetanylmethyl tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis and use of this valuable oxetane building block, with a primary focus on preventing its unwanted ring-opening.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of unwanted ring-opening of 3-methyloxetanylmethyl tosylate?

A1: The principal cause of ring-opening is the inherent ring strain of the four-membered oxetane ring.[1] This strain makes the molecule susceptible to cleavage under various conditions, particularly in the presence of acids (both Brønsted and Lewis acids), which can catalyze the opening of the ring to form diol or other rearranged byproducts.[1] High temperatures can also contribute to the instability of the oxetane ring.

Q2: When is the ring-opening of 3-methyloxetanylmethyl tosylate most likely to occur?

A2: Unwanted ring-opening can occur during two main stages of your experimental workflow:

  • During the tosylation reaction: The reaction conditions for tosylation, if not carefully controlled, can promote ring-opening. The generation of acidic byproducts, such as HCl when using tosyl chloride, can be a major issue.[2]

  • During subsequent nucleophilic substitution reactions: The newly formed tosylate is an excellent leaving group, designed to be displaced by a nucleophile.[3] However, under certain conditions, particularly with strong, basic nucleophiles or at elevated temperatures, an intramolecular reaction or rearrangement can lead to the opening of the oxetane ring instead of the desired S\textsubscript{N}2 displacement.

Q3: What are the typical signs of unwanted ring-opening in my reaction?

A3: The presence of unexpected byproducts in your reaction mixture, often observed through techniques like TLC, LC-MS, or NMR spectroscopy, is a key indicator. You might observe the formation of more polar compounds, such as diols, resulting from the addition of water to the opened ring. A lower than expected yield of the desired product is another common sign.

Q4: Are there alternative leaving groups to tosylate that might be less prone to causing ring-opening?

A4: Yes, other sulfonate esters like mesylates (-OMs) and triflates (-OTf) are common alternatives to tosylates.[2][3] Mesylates are structurally similar to tosylates and have comparable reactivity as leaving groups.[2] Triflate is an even better leaving group, but its high reactivity can sometimes lead to other side reactions.[2] While these alternatives are valuable, the key to preventing ring-opening lies more in the careful control of reaction conditions rather than the specific choice of sulfonate leaving group. In some cases, converting the alcohol to a halide (e.g., using PBr₃) can be an alternative strategy for subsequent substitution reactions.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 3-methyloxetanylmethyl tosylate and presence of polar impurities after tosylation. Acidic byproduct (HCl) from tosyl chloride is causing ring-opening of the starting material or product.Use a non-nucleophilic base like pyridine or triethylamine in your reaction to neutralize the HCl as it forms.[2][5] Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.[5]
Formation of multiple products during nucleophilic substitution on the tosylate. The nucleophile is acting as a base, promoting elimination or an intramolecular ring-opening pathway.Use a less basic nucleophile if possible. Lower the reaction temperature. Consider using a solvent that favors S\textsubscript{N}2 reactions, such as a polar aprotic solvent.
Complete consumption of starting material but no desired substitution product is formed. Ring-opening is the dominant reaction pathway under the chosen conditions.Re-evaluate your reaction conditions. If using a strong nucleophile, try adding it slowly at a low temperature. Ensure your reaction is strictly anhydrous if water is a potential nucleophile for ring-opening.
Inconsistent results between batches. Purity of reagents or solvents may be an issue. Traces of acid or water can catalyze ring-opening.Use freshly distilled solvents and high-purity reagents.[6] Ensure all glassware is thoroughly dried before use.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyloxetanylmethyl Tosylate (Ring-Opening Minimization)

This protocol is designed to minimize the risk of ring-opening during the tosylation of (3-methyloxetan-3-yl)methanol.

Materials:

  • (3-methyloxetan-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve (3-methyloxetan-3-yl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Parameter Condition Rationale
Temperature 0 °CMinimizes side reactions, including potential ring-opening.
Base PyridineActs as a non-nucleophilic base to neutralize the HCl byproduct, preventing acid-catalyzed ring-opening.[5]
Solvent Anhydrous DCMAprotic solvent that is generally inert under these conditions.[5]
Workup Cold aqueous solutionsPrevents hydrolysis of the product and potential ring-opening during extraction.

Visualizing Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired reaction versus the unwanted ring-opening.

G cluster_desired Desired SN2 Reaction cluster_unwanted Unwanted Ring-Opening A 3-Methyloxetanylmethyl Tosylate C Desired Substitution Product A->C SN2 Attack B Nucleophile (e.g., Nu⁻) B->C D 3-Methyloxetanylmethyl Tosylate F Ring-Opened Byproducts (e.g., Diol) D->F Ring-Opening E Acid (H⁺) or Strong Base E->F G start Experiment with 3-Methyloxetanylmethyl Tosylate check_yield Is the yield of the desired product acceptable? start->check_yield analyze_byproducts Analyze byproducts (TLC, NMR, LC-MS) check_yield->analyze_byproducts No success Successful Synthesis/ Reaction check_yield->success Yes ring_opening Are ring-opened byproducts present? analyze_byproducts->ring_opening optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Use Milder/Non-nucleophilic Base - Ensure Anhydrous Conditions ring_opening->optimize_conditions Yes alternative_reagents Consider Alternative Strategies: - Different Leaving Group (e.g., Mesylate) - Different Nucleophile ring_opening->alternative_reagents No, other side reactions dominate optimize_conditions->start end Consult Further Literature optimize_conditions->end If still unsuccessful alternative_reagents->start alternative_reagents->end If still unsuccessful

References

Stability of (3-Methyloxetan-3-yl)methyl tosylate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Methyloxetan-3-yl)methyl tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this versatile building block. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of (3-Methyloxetan-3-yl)methyl tosylate?

A1: (3-Methyloxetan-3-yl)methyl tosylate is a bifunctional molecule containing a reactive primary tosylate and an oxetane ring. The primary tosylate is an excellent leaving group, making the compound susceptible to nucleophilic substitution.[1][2][3] The 3,3-disubstituted oxetane ring is more stable than less substituted oxetanes but can undergo ring-opening under harsh acidic conditions.[4][5] Stability is highly dependent on the pH and nucleophilicity of the reaction environment.

Q2: How does (3-Methyloxetan-3-yl)methyl tosylate behave under acidic conditions?

A2: The oxetane ring is susceptible to ring-opening under acidic conditions (both Brønsted and Lewis acids).[6][7][8] The ether oxygen of the oxetane can be protonated, which activates the ring for nucleophilic attack by the solvent (e.g., water, alcohols) or other nucleophiles present. This typically results in the formation of a 1,3-diol derivative. Strong acidic conditions should generally be avoided to maintain the integrity of the oxetane ring.[4]

Q3: What happens to (3-Methyloxetan-3-yl)methyl tosylate under basic conditions?

A3: The oxetane ring is generally stable under basic conditions.[4][9] However, the primary tosylate is a potent electrophile and will readily undergo SN2 reactions with nucleophilic bases (e.g., sodium hydroxide, sodium alkoxides). This will displace the tosylate group to yield (3-Methyloxetan-3-yl)methanol or its corresponding ether. Reactions involving non-nucleophilic bases should be chosen carefully if the tosylate group is to be preserved.

Q4: Which part of the molecule is more reactive, the oxetane ring or the tosylate group?

A4: The reactivity depends on the conditions.

  • Under basic/nucleophilic conditions: The primary tosylate is significantly more reactive and will be the primary site of nucleophilic attack.

  • Under acidic conditions: The oxetane ring becomes the more reactive site due to protonation and activation, leading to potential ring-opening.[5][10]

Troubleshooting Guide

Problem: My reaction using an acid catalyst is showing multiple unexpected polar byproducts.

  • Probable Cause: You are likely observing the degradation of the oxetane ring. Acid-catalyzed ring-opening of the oxetane moiety leads to the formation of diols and other related substances, which are typically more polar than the starting material.[7][11]

  • Solution:

    • Re-evaluate Acidity: If possible, switch to a non-acidic catalyst or milder reaction conditions.

    • Lower Temperature: Running the reaction at a lower temperature can sometimes suppress the ring-opening side reaction.

    • Limit Water: For reactions with Lewis acids, ensure your reaction is anhydrous, as trace water can act as a nucleophile to open the ring.

Problem: I am trying to perform a substitution reaction with a nucleophile under basic conditions, but I am recovering the starting alcohol, (3-Methyloxetan-3-yl)methanol.

  • Probable Cause: The tosylate has been hydrolyzed. This can happen if your nucleophile is dissolved in water or if you are using a hydroxide base (e.g., NaOH, KOH). The hydroxide ion is a strong nucleophile that attacks the primary carbon, displacing the tosylate and forming the corresponding alcohol.

  • Solution:

    • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions.

    • Non-Hydroxide Base: Use a non-nucleophilic base (e.g., a hindered amine like triethylamine or DIPEA) to scavenge acid, and use your desired nucleophile as a salt (e.g., sodium salt).

    • Aprotic Solvent: Use a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) to enhance the nucleophilicity of your reagent over its basicity.

Problem: My reaction yield is significantly lower after an acidic aqueous workup.

  • Probable Cause: Similar to the acid catalyst issue, an acidic wash can cause the oxetane ring to open during extraction and purification. Even brief exposure to a low pH solution can lead to product loss.[4]

  • Solution:

    • Neutralize First: Before extraction, carefully neutralize the reaction mixture to a pH of ~7-8 with a mild base like sodium bicarbonate solution.

    • Avoid Strong Acids: Use saturated ammonium chloride solution for quenching instead of dilute HCl or H₂SO₄ if a mildly acidic wash is required.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature to minimize the contact time between your product and the acidic aqueous layer.

Data Presentation: Stability Profile

The following tables summarize the expected stability and primary reaction pathways of (3-Methyloxetan-3-yl)methyl tosylate under various common laboratory conditions. This is representative data based on established chemical principles.

Table 1: Stability in Aqueous Acidic & Basic Solutions

Condition (Solvent: Water/Co-solvent)Reagent ExampleExpected Primary ReactionOxetane Ring StabilityTosylate Group Stability
Strong Acid (pH < 2)1M HClRing-OpeningUnstableStable (until ring opens)
Mild Acid (pH 4-6)Acetic AcidSlow Ring-OpeningLow to ModerateModerate
Neutral (pH ~7)Water, BrineVery Slow HydrolysisStableLow to Moderate
Mild Base (pH 8-10)NaHCO₃Slow HydrolysisStableLow
Strong Base (pH > 12)1M NaOHSN2 DisplacementStableUnstable

Table 2: Reactivity with Common Reagents in Organic Solvents

Reagent ClassReagent ExampleTypical SolventExpected Outcome
Strong NucleophileNaN₃, NaCNDMF, DMSOSN2 displacement of tosylate
Strong, Hindered BaseKOtBuTHFSN2 displacement to form t-butyl ether
Lewis AcidBF₃·OEt₂DCMRapid ring-opening of oxetane
Hydride SourceLiAlH₄THF, Et₂OSN2 displacement of tosylate to form 4,4-dimethyl oxetane
OrganometallicsMeMgBr, n-BuLiTHF, Et₂OSN2 displacement of tosylate

Experimental Protocols

Protocol 1: General Procedure for Assessing Acid Stability

  • Preparation: Dissolve (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of THF/water) to a final concentration of 0.1 M.

  • Initiation: Add a solution of aqueous acid (e.g., 1.0 M HCl, 1.1 eq) to the solution at a controlled temperature (e.g., 25 °C).

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated sodium bicarbonate solution.

  • Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the ring-opened diol product.

Protocol 2: General Procedure for Assessing Base Stability

  • Preparation: Dissolve (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq) in a suitable solvent (e.g., THF) to a final concentration of 0.1 M.

  • Initiation: Add a solution of a base (e.g., 1.0 M aqueous NaOH, 1.1 eq) to the solution at a controlled temperature (e.g., 25 °C).

  • Monitoring: Withdraw aliquots from the reaction mixture at specific time intervals.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a saturated ammonium chloride solution.

  • Analysis: Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC, GC-MS, or LC-MS to monitor the conversion of the starting material to the corresponding alcohol, (3-Methyloxetan-3-yl)methanol.

Visualizations

Caption: Acid-catalyzed degradation pathway of the oxetane ring.

Troubleshooting_Workflow cluster_acid cluster_base decision decision outcome outcome remedy remedy start Unexpected Experimental Result check_products Multiple Polar Byproducts? start->check_products is_acidic Acidic Conditions or Workup? check_products->is_acidic is_basic Basic/Nucleophilic Conditions? check_products->is_basic check_products->is_basic No check_yield Low Yield After Workup? check_sm Recovered Starting Alcohol? acid_cause Probable Cause: Acid-catalyzed ring opening is_acidic->acid_cause Yes base_cause Probable Cause: SN2 with hydroxide or wet nucleophile is_basic->base_cause Yes acid_remedy Solution: Use milder acid, lower temp, or neutralize workup acid_cause->acid_remedy base_remedy Solution: Use anhydrous conditions, non-hydroxide base base_cause->base_remedy

References

Troubleshooting low conversion in nucleophilic substitution with 3-methyloxetanylmethyl tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions, with a specific focus on sterically hindered substrates like 3-methyloxetanylmethyl tosylate.

Frequently Asked Questions (FAQs)

Q1: We are observing very low conversion in our nucleophilic substitution reaction with 3-methyloxetanylmethyl tosylate. What are the likely causes?

Low conversion in this specific reaction is most commonly attributed to significant steric hindrance. The substrate, 3-methyloxetanylmethyl tosylate, is a primary tosylate, but the presence of a methyl group on the adjacent carbon of the oxetane ring (the β-carbon) creates a neopentyl-like structure. This bulkiness severely hinders the backside attack required for a standard S(N)2 mechanism, leading to a dramatic decrease in reaction rate.[1]

Other contributing factors could include:

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to overcome the high activation energy of the reaction.

  • Suboptimal Reaction Conditions: Inappropriate solvent, temperature, or concentration can all negatively impact the reaction rate and overall yield.

  • Side Reactions: Under certain conditions, competing reactions such as elimination or ring-opening of the oxetane may occur.

  • Instability of Reactants or Products: The tosylate starting material or the final product might be degrading under the reaction conditions.

Q2: What are the expected challenges when working with a β-branched primary tosylate like 3-methyloxetanylmethyl tosylate?

The primary challenge is the sterically hindered nature of the substrate. S(N)2 reactions are highly sensitive to the steric environment around the electrophilic carbon. The bulky group adjacent to the reaction center impedes the approach of the nucleophile, leading to very slow reaction rates.[2] For neopentyl systems, S(N)2 reactions can be up to 100,000 times slower than for simple primary alkyl halides.

Q3: Can the oxetane ring open under the conditions of nucleophilic substitution?

While oxetane rings are generally more stable than epoxides, they can undergo ring-opening, particularly under acidic conditions.[3] With strong nucleophiles under neutral or basic conditions, direct substitution at the tosylate is the expected primary pathway. However, if the reaction conditions are harsh (e.g., high temperatures) or if Lewis acids are present, ring-opening could become a competing side reaction. The regioselectivity of ring-opening can be influenced by steric and electronic factors.[4]

Q4: Are there alternative leaving groups that might be more effective than tosylate for this substrate?

For sterically hindered systems, sometimes switching to a different leaving group can improve results. While tosylates are excellent leaving groups, in some neopentyl-like systems, halides like bromide have been observed to be more reactive.[1] Trifluoromethanesulfonates (triflates) are even better leaving groups than tosylates and could potentially increase the reaction rate.[5] However, the synthesis of the triflate may present its own challenges.

Troubleshooting Guide for Low Conversion

This guide provides a systematic approach to troubleshooting low conversion in the nucleophilic substitution of 3-methyloxetanylmethyl tosylate.

Problem: Low Yield of the Desired Substituted Product

Below is a troubleshooting workflow to identify and resolve potential issues.

Troubleshooting_Workflow start Low Conversion Observed steric_hindrance Primary Issue: Steric Hindrance (Neopentyl-like substrate) start->steric_hindrance Acknowledge inherent difficulty optimize_conditions Strategy 1: Optimize Reaction Conditions steric_hindrance->optimize_conditions change_reagents Strategy 2: Modify Reagents steric_hindrance->change_reagents side_reactions Strategy 3: Investigate Side Reactions steric_hindrance->side_reactions increase_temp Increase Temperature optimize_conditions->increase_temp prolong_time Prolong Reaction Time optimize_conditions->prolong_time solvent_choice Optimize Solvent optimize_conditions->solvent_choice concentration Increase Reactant Concentration optimize_conditions->concentration stronger_nucleophile Use a Stronger/Less Bulky Nucleophile change_reagents->stronger_nucleophile better_leaving_group Use a Better Leaving Group (e.g., Triflate) change_reagents->better_leaving_group lewis_acid Add a Lewis Acid Catalyst change_reagents->lewis_acid analyze_byproducts Analyze Byproducts (GC-MS, NMR) side_reactions->analyze_byproducts check_ring_opening Check for Oxetane Ring-Opening analyze_byproducts->check_ring_opening check_elimination Check for Elimination Products analyze_byproducts->check_elimination

Caption: Troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps

1. Optimization of Reaction Conditions

  • Temperature: For slow S(_N)2 reactions, increasing the temperature can significantly enhance the rate. However, be cautious as higher temperatures can also promote side reactions like elimination or decomposition. A careful temperature screen is recommended. For the reaction with sodium azide, temperatures around 85°C have been reported.[6]

  • Reaction Time: Due to the slow kinetics, extended reaction times (24-48 hours or longer) may be necessary to achieve acceptable conversion. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for S(N)2 reactions as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus increasing its reactivity.

  • Concentration: Increasing the concentration of the nucleophile (using a larger excess) can help drive the reaction forward.

2. Modification of Reagents

  • Nucleophile: If possible, select a stronger, less sterically demanding nucleophile. For example, azide (N₃⁻) is a potent and relatively small nucleophile that has been shown to react with 3-methyloxetanylmethyl tosylate to give a good yield of 3-(azidomethyl)-3-methyloxetane.[6]

  • Leaving Group: Consider preparing the corresponding triflate. Triflate is a more reactive leaving group than tosylate and may facilitate the substitution under milder conditions.[5]

  • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid can sometimes accelerate S(_N)2 reactions by coordinating to the leaving group and making it more labile. However, care must be taken as Lewis acids can also promote ring-opening of the oxetane.

3. Investigation of Side Reactions

  • Product Analysis: Carefully analyze the crude reaction mixture by GC-MS and NMR to identify any byproducts. This can provide valuable clues about competing reaction pathways.

  • Ring-Opening: Look for evidence of products resulting from the opening of the oxetane ring. These would likely be diol derivatives or other functionalized acyclic compounds.

  • Elimination: Although less likely for a primary substrate without a strong, bulky base, check for the formation of any alkene products resulting from elimination.

Data Presentation

The following tables summarize reaction conditions and expected yields for the nucleophilic substitution of 3-methyloxetanylmethyl tosylate and related sterically hindered systems.

Table 1: Nucleophilic Substitution on 3-Methyloxetanylmethyl Tosylate

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Azide (N₃⁻)Sodium AzideDMF852485[6]

Table 2: Comparison with Nucleophilic Substitution on Neopentyl-like Tosylates

SubstrateNucleophileSolventTemperature (°C)ObservationsReference(s)
Neopentyl TosylateVarious--Extremely slow S(N)2 rates; prone to rearrangement in S(_N)1 conditions.[1]
1,1,1-tris(tosyloxymethyl)ethaneAzide (NaN₃)DMSO100Slow substitution observed.[7]

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)-3-methyloxetane [6]

This protocol is adapted from the literature for the synthesis of 3-(azidomethyl)-3-methyloxetane from 3-methyloxetanylmethyl tosylate.

Materials:

  • 3-Methyloxetanylmethyl tosylate (1.0 eq)

  • Sodium azide (NaN₃) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend 3-methyloxetanylmethyl tosylate (1.0 eq) and sodium azide (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 85°C in an oil bath and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the resulting 3-(azidomethyl)-3-methyloxetane by column chromatography if necessary.

Protocol_Workflow start Start dissolve Dissolve Tosylate and NaN3 in DMF start->dissolve heat Heat to 85°C for 24h dissolve->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup dry Dry and Concentrate workup->dry purify Purify by Chromatography dry->purify end End purify->end

Caption: Experimental workflow for azide substitution.

Protocol 2: General Procedure for Nucleophilic Substitution with an Amine Nucleophile

This is a general starting point for reacting 3-methyloxetanylmethyl tosylate with a primary or secondary amine. Optimization will be required.

Materials:

  • 3-Methyloxetanylmethyl tosylate (1.0 eq)

  • Amine nucleophile (e.g., piperidine) (2.0-3.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile or DMF

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 3-methyloxetanylmethyl tosylate (1.0 eq) in anhydrous acetonitrile or DMF, add the amine nucleophile (2.0-3.0 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 24-48 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Reaction_Pathway substrate 3-Methyloxetanylmethyl Tosylate desired_path Desired SN2 Pathway substrate->desired_path Sterically Hindered Backside Attack side_path1 Potential Side Reaction: Ring Opening substrate->side_path1 Harsh Conditions/ Lewis Acids side_path2 Potential Side Reaction: Elimination substrate->side_path2 Strong, Bulky Base/ High Temperature nucleophile Nucleophile (Nu-) nucleophile->desired_path product Desired Substitution Product desired_path->product byproduct1 Ring-Opened Products side_path1->byproduct1 byproduct2 Elimination Products side_path2->byproduct2

Caption: Reaction pathways for 3-methyloxetanylmethyl tosylate.

References

Removal of p-toluenesulfonic acid impurities from oxetane tosylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of p-toluenesulfonic acid (TsOH) impurities from oxetane tosylate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of p-toluenesulfonic acid (TsOH) impurity in my oxetane tosylate reaction?

P-toluenesulfonic acid can be present as an impurity in your oxetane tosylate product from two main sources:

  • As a catalyst: TsOH is sometimes used as an acid catalyst in certain reactions leading to the formation of oxetane precursors.

  • As a byproduct: The most common source is the hydrolysis of the tosylating agent, p-toluenesulfonyl chloride (TsCl), during the reaction or workup.[1] Improperly stored TsCl can also contain TsOH.[1]

Q2: What is the most effective and straightforward method for removing TsOH from my reaction mixture?

The most widely used and effective method is a liquid-liquid extraction with a mild aqueous base.[2] This process, often referred to as a "basic wash," converts the p-toluenesulfonic acid into its corresponding sodium salt. This salt is highly soluble in water and thus easily separated from the desired oxetane tosylate, which remains in the organic phase.[2][3]

Q3: Why is a basic wash so effective for removing p-toluenesulfonic acid?

The effectiveness of a basic wash lies in the significant difference in solubility between p-toluenesulfonic acid and its sodium salt. P-toluenesulfonic acid is soluble in water and polar organic solvents.[3][4] Its sodium salt, sodium p-toluenesulfonate, is highly soluble in water but only slightly soluble in most organic solvents.[2] This dramatic change in solubility upon neutralization allows for its efficient removal into the aqueous phase.

Q4: Can I use other purification methods to remove TsOH?

Yes, other purification techniques can be employed, either alone or in combination with a basic wash:

  • Column Chromatography: This is a standard purification method in organic synthesis. Since TsOH is highly polar, it will typically adhere strongly to the silica gel, allowing the less polar oxetane tosylate to elute first.[5]

  • Recrystallization: If your oxetane tosylate is a solid, recrystallization can be a very effective method for purification.[2] The choice of solvent is crucial to ensure the oxetane tosylate crystallizes while the TsOH impurity remains in the solution.

  • Scavenger Resins: Solid-phase scavengers, such as amine-functionalized silica gels, can be used to selectively react with and remove acidic impurities like TsOH.[2] The resin is then simply filtered off.

Q5: How can I confirm that the p-toluenesulfonic acid has been successfully removed?

The purity of your final product can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to detect the presence of TsOH. The aromatic protons of the tosyl group in both the oxetane tosylate and TsOH will appear in the aromatic region of the spectrum (around 7-8 ppm). However, the methyl protons of the tosyl group will have distinct chemical shifts that can be used for identification and quantification.

  • Thin Layer Chromatography (TLC): TLC can be used to visualize the separation of your product from the highly polar TsOH impurity. The TsOH will typically have a very low Rf value and may even remain at the baseline depending on the solvent system used.

Troubleshooting Guide

Problem Possible Cause Solution
Persistent acidic impurity detected after workup (e.g., by NMR or pH paper). Incomplete neutralization of TsOH during the basic wash.- Increase the number of basic washes (2-3 times).- Use a saturated solution of sodium bicarbonate for a more effective wash.- Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases.
Formation of an emulsion during liquid-liquid extraction. High concentration of salts or surfactants.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for a longer period to allow for phase separation.- Filter the entire mixture through a pad of celite.
Low recovery of the oxetane tosylate after purification. - The oxetane tosylate may have some water solubility.- The oxetane ring might be sensitive to the purification conditions (e.g., strong base or acid).- Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Use a mild base like sodium bicarbonate instead of stronger bases like sodium hydroxide.- Avoid prolonged exposure to acidic or basic conditions.
Co-elution of the product and impurity during column chromatography. Inappropriate solvent system.- Adjust the polarity of the eluent. A less polar solvent system will increase the retention time of your product and may improve separation from the highly polar TsOH.- Consider using a different stationary phase if silica gel does not provide adequate separation.

Quantitative Data on Removal Efficiency

Method Analyte/System Reported Efficiency Reference
Liquid-Liquid Extraction Extraction of nitrogen compounds from fuel oil using a deep eutectic solvent containing TsOH.>99%[6]
Filtration-Enhanced Electro-Fenton Reactor Removal of TsOH from wastewater.92.6%[7][8][9]

Solubility Data

Compound Solvent Solubility Reference
p-Toluenesulfonic acidWaterHighly soluble[4][10]
p-Toluenesulfonic acidAlcohols, EthersSoluble[4][10]
Sodium p-toluenesulfonateWater67 g / 100 mL at 20°C[2]
Sodium p-toluenesulfonateMost organic solventsSlightly soluble[2]

Experimental Protocols

Protocol 1: Standard Aqueous Workup for TsOH Removal

This protocol describes the most common method for removing p-toluenesulfonic acid from a reaction mixture where the product is in an organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard glassware for filtration and concentration

Procedure:

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, cool it in an ice bath.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel of appropriate size.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Phase Separation: Allow the layers to separate completely. The aqueous layer (containing the sodium p-toluenesulfonate) is typically the bottom layer if using a chlorinated solvent like dichloromethane, and the top layer if using a less dense solvent like ethyl acetate.

  • Draining: Drain the aqueous layer.

  • Second Basic Wash (Optional but Recommended): Repeat steps 3-5 with a fresh portion of saturated aqueous sodium bicarbonate solution to ensure complete removal of the TsOH.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water and aids in breaking up any minor emulsions. Allow the layers to separate and drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask for a few minutes to dry the organic solvent.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude oxetane tosylate, now free of p-toluenesulfonic acid.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing TsOH and other polar impurities when an aqueous workup is not sufficient or desired.

Materials:

  • Crude oxetane tosylate

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and visualization reagents

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with the chosen eluent.

  • Sample Loading: Dissolve the crude oxetane tosylate in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent should be low enough to ensure good separation. P-toluenesulfonic acid, being highly polar, will remain strongly adsorbed to the silica gel.

  • Fraction Collection: Collect fractions and monitor the elution of the desired product by TLC.

  • Concentration: Combine the fractions containing the pure oxetane tosylate and concentrate them under reduced pressure to yield the purified product.

Visualizations

Experimental_Workflow General Workflow for Oxetane Tosylate Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification Start Oxetane Precursor (e.g., diol) Reaction Tosylating Agent (e.g., TsCl, Pyridine) Start->Reaction Reaction Mixture Crude Reaction Mixture (Oxetane Tosylate + TsOH) Reaction->Mixture Workup Aqueous Workup (Basic Wash) Mixture->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying and Concentration Extraction->Drying PureProduct Pure Oxetane Tosylate Drying->PureProduct

Caption: General workflow for the synthesis of oxetane tosylates and subsequent purification to remove p-toluenesulfonic acid impurities.

Troubleshooting_Flowchart Troubleshooting Guide for TsOH Removal Start Crude Product Contains Acidic Impurity CheckMethod Was a basic wash performed? Start->CheckMethod PerformWash Perform aqueous wash with saturated NaHCO₃. CheckMethod->PerformWash No CheckEmulsion Is an emulsion forming? CheckMethod->CheckEmulsion Yes PerformWash->CheckEmulsion RepeatWash Increase number of washes and ensure vigorous shaking. ConsiderAlternatives Consider alternative purification: - Column Chromatography - Recrystallization RepeatWash->ConsiderAlternatives Impurity still present End Pure Product RepeatWash->End Impurity removed CheckEmulsion->RepeatWash No, but impurity persists BreakEmulsion Add brine to break the emulsion. CheckEmulsion->BreakEmulsion Yes BreakEmulsion->RepeatWash ConsiderAlternatives->End

Caption: A decision-making flowchart to troubleshoot the removal of p-toluenesulfonic acid from oxetane tosylate reactions.

References

Managing exothermic reactions during the synthesis of (3-Methyloxetan-3-yl)methyl tosylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for managing exothermic reactions during the synthesis of (3-Methyloxetan-3-yl)methyl tosylate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Exothermic reactions during the tosylation of (3-Methyloxetan-3-yl)methanol can lead to decreased yield, impurity formation, and safety hazards. The following guide outlines common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Rapid Temperature Increase (Runaway Reaction) 1. Rate of addition of 3-Methyl-3-oxetanemethanol is too fast. 2. Inadequate cooling of the reaction mixture. 3. High concentration of reactants.1. Add the 3-Methyl-3-oxetanemethanol dropwise or in small portions to control the reaction rate. 2. Use an ice/water bath to maintain the desired reaction temperature. Ensure efficient stirring to promote heat transfer. 3. Consider diluting the reaction mixture with additional solvent (e.g., pyridine).
Low Yield of Tosylate 1. Incomplete reaction due to insufficient reaction time or low temperature. 2. Degradation of the product due to excessive heat. 3. Formation of side products (e.g., chloride formation).1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, allow it to proceed for a longer duration or cautiously increase the temperature. 2. Maintain strict temperature control throughout the reaction. 3. Use high-purity reagents and anhydrous conditions to minimize side reactions.
Formation of Impurities 1. Presence of water in the reaction, leading to hydrolysis of tosyl chloride. 2. Reaction with the solvent or base. 3. Thermal decomposition of the starting material or product.1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. 2. Choose an appropriate solvent and base that are stable under the reaction conditions. Pyridine is a common choice as it acts as both a solvent and a base. 3. Avoid localized heating and maintain a consistent temperature profile.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exotherm during the synthesis of (3-Methyloxetan-3-yl)methyl tosylate?

A1: The primary cause of the exotherm is the reaction between the hydroxyl group of 3-Methyl-3-oxetanemethanol and p-toluenesulfonyl chloride (TsCl). This reaction is inherently exothermic, and the rate of heat generation can be significant, especially at higher concentrations or with rapid addition of reagents.

Q2: How can I effectively monitor and control the reaction temperature?

A2: To effectively monitor and control the reaction temperature, it is crucial to use a thermometer or thermocouple placed directly in the reaction mixture. The reaction vessel should be immersed in a cooling bath, such as an ice/water bath, to dissipate the heat generated. Slow, dropwise addition of the alcohol to the solution of tosyl chloride in pyridine is a key control measure.[1] For larger scale reactions, more robust cooling systems and careful control of addition rates are essential to prevent a runaway reaction.[2]

Q3: What are the potential side reactions if the temperature is not controlled properly?

A3: Uncontrolled temperature can lead to several side reactions, including the formation of undesired byproducts. A common side reaction in the presence of chloride ions (from tosyl chloride) is the formation of the corresponding alkyl chloride.[3] High temperatures can also promote elimination reactions or decomposition of the desired tosylate product, leading to a lower yield and a more complex purification process.

Q4: Is there a recommended order of reagent addition to manage the exotherm?

A4: Yes, a recommended and safer procedure is to add the 3-Methyl-3-oxetanemethanol slowly to a stirred solution of p-toluenesulfonyl chloride in pyridine.[1] This ensures that the alcohol is the limiting reactant at any given time during the addition, which helps to control the rate of the exothermic reaction.

Q5: What are the safety precautions I should take when performing this reaction?

A5: Given the potential for an exothermic reaction, it is imperative to have a cooling bath readily available.[1] The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For larger-scale reactions, a blast shield may be a necessary precaution.

Experimental Protocol

The following is a detailed methodology for the synthesis of (3-Methyloxetan-3-yl)methyl tosylate, with a focus on managing the exothermic nature of the reaction.

Materials:

  • 3-Methyl-3-oxetanemethanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Ice

  • Water

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Cooling bath (e.g., ice/water bath)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve p-toluenesulfonyl chloride (1.2 to 1.5 equivalents) in anhydrous pyridine. Place the flask in an ice/water bath to cool the solution to 0-5 °C.

  • Addition of Alcohol: Slowly add 3-Methyl-3-oxetanemethanol (1.0 equivalent) to the stirred pyridine solution dropwise using a dropping funnel. Monitor the internal temperature of the reaction mixture closely and maintain it below 10 °C throughout the addition. The rate of addition should be adjusted to prevent a rapid increase in temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold 1 M HCl and dichloromethane (DCM).

  • Extraction: Extract the aqueous layer with DCM (3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (3-Methyloxetan-3-yl)methyl tosylate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway Reaction Pathway for Tosylation cluster_reactants Reactants A 3-Methyl-3-oxetanemethanol (Alcohol) D (3-Methyloxetan-3-yl)methyl tosylate (Product) A->D + TsCl + Pyridine B p-Toluenesulfonyl Chloride (TsCl) B->D C Pyridine (Base/Solvent) E Pyridinium Hydrochloride (Byproduct) C->E Reacts with HCl Troubleshooting_Workflow Troubleshooting Exothermic Reaction Start Start Synthesis Monitor_Temp Monitor Internal Temperature Start->Monitor_Temp Temp_High Temperature > 10°C? Monitor_Temp->Temp_High Slow_Addition Slow Down/Stop Alcohol Addition Temp_High->Slow_Addition Yes Continue_Reaction Continue Reaction Monitoring Temp_High->Continue_Reaction No Check_Cooling Ensure Adequate Cooling Slow_Addition->Check_Cooling Check_Cooling->Monitor_Temp End Reaction Complete Continue_Reaction->End

References

Characterization of unexpected products from 3-tosyloxymethyl-3-methyloxetane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-tosyloxymethyl-3-methyloxetane. The focus is on understanding both expected and potential unexpected product formations during nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when reacting 3-tosyloxymethyl-3-methyloxetane with a strong nucleophile like sodium azide?

The expected product is the result of a direct SN2 displacement of the tosylate group by the nucleophile. For instance, with sodium azide, the product is 3-azidomethyl-3-methyloxetane. This reaction typically proceeds with a high yield.

Q2: My reaction yield is low, and I'm recovering a significant amount of starting material. What are the possible causes?

Several factors could contribute to low conversion:

  • Insufficient reaction time or temperature: The reaction of 3-tosyloxymethyl-3-methyloxetane with sodium azide is typically conducted at elevated temperatures (e.g., 85 °C) for an extended period (e.g., 24 hours).

  • Poor solubility of the nucleophile: Ensure that the nucleophilic salt (e.g., sodium azide) is sufficiently soluble in the reaction solvent. Dimethylformamide (DMF) is a common solvent for this purpose.

  • Deactivation of the nucleophile: The nucleophile can be deactivated by protic impurities, such as water. Ensure all reagents and solvents are anhydrous.

  • Inefficient stirring: A heterogeneous reaction mixture requires vigorous stirring to ensure proper mixing of the reagents.

Q3: I have observed the formation of an unexpected byproduct with a different mass spectrum and NMR profile. What could this be?

While direct SN2 substitution is the major pathway, the formation of unexpected products can occur, particularly under conditions that favor a carbocationic intermediate (SN1 pathway). A plausible, though not commonly reported, unexpected product could be a rearranged isomer. A Wagner-Meerwein rearrangement of the intermediate carbocation could lead to ring expansion, forming a substituted tetrahydrofuran derivative.

Troubleshooting Guide for Unexpected Products

This guide addresses the potential formation of a rearranged, ring-expanded product, a tetrahydrofuran derivative, which could arise from a competing SN1 pathway.

Observation Potential Cause Suggested Action
Formation of a product with a mass corresponding to a rearranged isomer of the expected product.The reaction conditions may be favoring an SN1 mechanism, leading to a carbocation intermediate that undergoes a Wagner-Meerwein rearrangement. This is more likely with weakly nucleophilic, polar protic solvents and at higher temperatures.To favor the desired SN2 pathway, use a strong, non-basic nucleophile in a polar aprotic solvent (e.g., DMF, DMSO). Maintain a controlled reaction temperature as specified in established protocols.
A mixture of the expected product and an unknown isomer is observed.The reaction is proceeding through both SN1 and SN2 pathways.To increase the selectivity for the SN2 product, consider using a more potent nucleophile or increasing its concentration. Ensure the reaction is run under anhydrous conditions to suppress solvolysis, which would favor the SN1 pathway.

Experimental Protocols

Synthesis of 3-azidomethyl-3-methyloxetane (Expected SN2 Product)

  • Reagents: 3-tosyloxymethyl-3-methyloxetane, sodium azide, dimethylformamide (DMF).

  • Procedure:

    • In a reaction flask equipped with a stirrer, suspend 3-tosyloxymethyl-3-methyloxetane (1 equivalent) and sodium azide (1.1 equivalents) in DMF.

    • Heat the mixture to 85 °C in an oil bath.

    • Maintain stirring at this temperature for 24 hours.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Extract the aqueous phase with a suitable organic solvent (e.g., methylene chloride).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, for example, by column chromatography.

Quantitative Data

Reactant Nucleophile Solvent Temperature Time Product Yield Reference
3-tosyloxymethyl-3-methyloxetaneSodium AzideDMF85 °C24 h3-azidomethyl-3-methyloxetane85%

Reaction Pathways

sn2_reaction reactant 3-tosyloxymethyl-3-methyloxetane C₁₁H₁₄O₄S transition_state Sₙ2 Transition State reactant->transition_state nucleophile {Azide Ion | N₃⁻} nucleophile->transition_state product 3-azidomethyl-3-methyloxetane C₅H₉N₃O transition_state->product leaving_group {Tosylate Ion | TsO⁻} transition_state->leaving_group

Caption: Expected SN2 reaction pathway.

sn1_rearrangement cluster_sn1 Sₙ1 Pathway cluster_rearrangement Wagner-Meerwein Rearrangement cluster_product Product Formation reactant 3-tosyloxymethyl-3-methyloxetane C₁₁H₁₄O₄S carbocation1 Primary Carbocation C₅H₉O⁺ reactant->carbocation1 Loss of TsO⁻ carbocation2 Tertiary Carbocation (Ring-Expanded) C₅H₉O⁺ carbocation1->carbocation2 1,2-Alkyl Shift rearranged_product Rearranged Product e.g., 3-azido-3-methyltetrahydrofuran carbocation2->rearranged_product nucleophile {Nucleophile | Nu⁻} nucleophile->rearranged_product

Caption: Hypothetical SN1 and rearrangement pathway.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the molecular structure and connectivity of atoms. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral features of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, a compound of interest due to its combination of a reactive oxetane ring and a tosylate leaving group.

While experimental spectral data for this compound is not publicly available, this guide presents a detailed analysis based on predicted NMR data. To provide a robust comparative framework, this data is juxtaposed with experimental NMR data from structurally related compounds containing either the oxetane or the 4-methylbenzenesulfonate (tosylate) moiety. This approach allows for a thorough understanding of the expected spectral characteristics and aids in the identification and characterization of this and similar molecules.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are compared with experimental data for analogous compounds to highlight the influence of each structural component on the NMR spectrum.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental Analogs)

CompoundFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound (Predicted) Ar-H (tosyl)~7.8 (d), ~7.4 (d)d, d2H, 2H
-CH₂-O- (oxetane side chain)~4.1s2H
-CH₂- (oxetane ring)~4.4 (d), ~4.3 (d)d, d2H, 2H
Ar-CH₃ (tosyl)~2.4s3H
-CH₃ (oxetane)~1.3s3H
Methyl 4-methylbenzenesulfonateAr-H7.94 (d), 7.24 (d)d, d2H, 2H
-OCH₃3.88s3H
Ar-CH₃2.39s3H
3-Methyl-3-oxetanemethanol-OH(variable)br s1H
-CH₂-O (ring)4.45 (d), 4.35 (d)d, d2H, 2H
-CH₂-OH3.65s2H
-CH₃1.30s3H

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental Analogs)

CompoundCarbon AtomChemical Shift (δ) ppm
This compound (Predicted) C=O (implicit)-
Ar-C (quat., tosyl)~145, ~133
Ar-CH (tosyl)~130, ~128
-CH₂-O- (oxetane side chain)~75
-CH₂- (oxetane ring)~80
C-O (quat., oxetane)~42
Ar-CH₃ (tosyl)~21
-CH₃ (oxetane)~22
Methyl 4-methylbenzenesulfonateAr-C (quat.)143.4
Ar-CH129.5, 127.3
-OCH₃51.8
Ar-CH₃21.5
3-(Bromomethyl)-3-methyloxetane-CH₂-Br38.0
C-O (quat.)41.0
-CH₂- (ring)81.0
-CH₃22.0

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, representative of standard practices for small organic molecules.

1. Sample Preparation:

  • Compound: this compound (approximately 5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (approximately 0.6-0.7 mL).

  • Procedure: Accurately weigh the desired amount of the compound and transfer it to a clean, dry NMR tube. Add the deuterated solvent and cap the tube securely. Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans for adequate signal-to-noise ratio.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: A range covering from approximately -1 to 10 ppm.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A range covering from approximately 0 to 220 ppm.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Acquire_1H Acquire ¹H NMR Spectrum NMR_Tube->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum NMR_Tube->Acquire_13C Process_1H Process ¹H Data (FT, Phasing, Baseline) Acquire_1H->Process_1H Process_13C Process ¹³C Data (FT, Phasing, Baseline) Acquire_13C->Process_13C Analyze_1H Analyze ¹H Spectrum: Chemical Shift, Multiplicity, Integration Process_1H->Analyze_1H Analyze_13C Analyze ¹³C Spectrum: Chemical Shift Process_13C->Analyze_13C Structure_Elucidation Structure Elucidation & Comparison with Analogs Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation

Caption: Workflow for NMR Spectral Analysis.

This guide provides a foundational framework for the ¹H and ¹³C NMR spectral analysis of this compound. By leveraging predicted data and comparing it with the experimental spectra of known analogs, researchers can confidently approach the structural characterization of this and other complex organic molecules. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible NMR data, which is critical for accurate structural assignment in chemical research and drug development.

Confirming the Structure of (3-Methyloxetan-3-yl)methyl tosylate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis for the structural confirmation of (3-Methyloxetan-3-yl)methyl tosylate. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a comparative approach. We will analyze the experimental data of its precursor, 3-Methyl-3-oxetanemethanol, and a closely related reference compound, methyl p-toluenesulfonate. This information will be used to predict the expected spectroscopic characteristics of the target molecule, offering a robust framework for its structural elucidation.

Executive Summary

(3-Methyloxetan-3-yl)methyl tosylate is a key intermediate in organic synthesis, particularly in the introduction of the 3-methyloxetane moiety, a valuable building block in medicinal chemistry. Accurate structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final products. This guide outlines the expected outcomes from standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for the verification of its structure.

Spectroscopic Data Comparison

The following tables summarize the available experimental data for the precursor and a reference tosylate, and the predicted data for (3-Methyloxetan-3-yl)methyl tosylate.

Table 1: ¹H NMR Data (Predicted vs. Actual)

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Reference Data (ppm)
(3-Methyloxetan-3-yl)methyl tosylate (Predicted)Ar-H (ortho to SO₂)7.807.78 (Methyl p-toluenesulfonate)
Ar-H (meta to SO₂)7.357.36 (Methyl p-toluenesulfonate)
O-CH4.10-
Oxetane CH4.404.45 (3-Methyl-3-oxetanemethanol)
Oxetane CH4.254.35 (3-Methyl-3-oxetanemethanol)
Ar-CH2.452.46 (Methyl p-toluenesulfonate)
Oxetane CH1.301.32 (3-Methyl-3-oxetanemethanol)
3-Methyl-3-oxetanemethanol[1]O-H ~2.0 (variable)-
CH ₂-OH3.65-
Oxetane CH4.45-
Oxetane CH4.35-
CH1.32-
Methyl p-toluenesulfonate[2]Ar-H (ortho to SO₂)-7.78
Ar-H (meta to SO₂)-7.36
O-CH-3.77
Ar-CH-2.46

Table 2: ¹³C NMR Data (Predicted vs. Actual)

Compound Carbon Assignment Expected Chemical Shift (δ, ppm)
(3-Methyloxetan-3-yl)methyl tosylate (Predicted)Ar-C (ipso to SO₂)145.0
Ar-C (para to SO₂)132.8
Ar-C (ortho to SO₂)129.9
Ar-C (meta to SO₂)127.9
O-C H₂75.0
Oxetane C H₂80.0
Quaternary Oxetane C 41.0
Ar-C H₃21.6
Oxetane C H₃21.0

Table 3: IR Spectroscopy Data (Predicted vs. Actual)

Compound Functional Group Expected Wavenumber (cm⁻¹) Reference Data (cm⁻¹)
(3-Methyloxetan-3-yl)methyl tosylate (Predicted)S=O stretch (asymmetric)13601355 (Methyl p-toluenesulfonate)
S=O stretch (symmetric)11751176 (Methyl p-toluenesulfonate)
C-O-S stretch1000-900975 (Methyl p-toluenesulfonate)
C-O-C stretch (oxetane)980985 (3-Methyl-3-oxetanemethanol)
Ar C-H stretch3100-30003050 (Methyl p-toluenesulfonate)
Aliphatic C-H stretch3000-28502960, 2870 (3-Methyl-3-oxetanemethanol)
3-Methyl-3-oxetanemethanol[1]O-H stretch3350 (broad)-
C-H stretch2960, 2870-
C-O stretch1030-
C-O-C stretch (oxetane)985-
Methyl p-toluenesulfonateS=O stretch (asymmetric)-1355
S=O stretch (symmetric)-1176
C-O-S stretch-975

Table 4: Mass Spectrometry Data (Predicted)

Technique Expected Key Fragments (m/z) Interpretation
Electrospray Ionization (ESI-MS)257.08 [M+H]⁺, 279.06 [M+Na]⁺Molecular ion confirmation
Electron Ionization (EI-MS)172.05, 155.02, 91.05, 85.06Fragmentation pattern: [M-C₄H₇O]⁺, [SO₂C₇H₇]⁺, [C₇H₇]⁺ (tropylium ion), [C₅H₉O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the precursor, 3-Methyl-3-oxetanemethanol. These protocols are standard and can be adapted for the analysis of (3-Methyloxetan-3-yl)methyl tosylate.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Thin Film (for solids): Dissolve the solid in a volatile solvent, cast a film on a KBr plate, and allow the solvent to evaporate.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, typically coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the electrospray ionization source.

    • Acquire data in both positive and negative ion modes.

  • Data Acquisition (EI-MS):

    • If coupled with GC, the sample is vaporized and ionized by an electron beam.

    • Acquire a full scan mass spectrum.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of (3-Methyloxetan-3-yl)methyl tosylate.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start 3-Methyl-3-oxetanemethanol product (3-Methyloxetan-3-yl)methyl tosylate start->product Pyridine reagent p-Toluenesulfonyl chloride reagent->product nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirm Structure Confirmed? nmr->confirm ir->confirm ms->confirm

Caption: Workflow for the synthesis and structural confirmation of (3-Methyloxetan-3-yl)methyl tosylate.

Alternative Methodologies

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: If a single crystal of the compound can be grown, X-ray crystallography provides unambiguous structural determination. This is the gold standard for structural confirmation but is dependent on obtaining suitable crystals.

  • Elemental Analysis: This technique determines the elemental composition (C, H, S) of the compound, providing an empirical formula that can be compared to the expected molecular formula (C₁₂H₁₆O₄S).

Conclusion

The structural confirmation of (3-Methyloxetan-3-yl)methyl tosylate relies on a synergistic application of modern spectroscopic techniques. By comparing the predicted spectral data with the experimental data obtained for the synthesized product, and referencing the known spectra of its precursor and related tosylates, researchers can confidently verify the integrity of this important synthetic intermediate. This guide provides the necessary framework and expected data to facilitate this critical step in the drug discovery and development process.

References

Comparative Reactivity Analysis: 3-Methyloxetanylmethyl Tosylate vs. 3-Methyloxetanylmethyl Mesylate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in drug discovery and development, the efficient and controlled formation of new chemical bonds is paramount. A common strategy for achieving this is the conversion of a poor leaving group, such as a hydroxyl group, into a more reactive one. Sulfonate esters, notably tosylates (derived from p-toluenesulfonic acid) and mesylates (derived from methanesulfonic acid), are among the most widely utilized activating groups for alcohols. This guide provides a comparative analysis of the reactivity of 3-methyloxetanylmethyl tosylate and 3-methyloxetanylmethyl mesylate, two key intermediates for the introduction of the valuable 3-methyloxetanylmethyl moiety into target molecules.

Core Principle: Leaving Group Ability

The reactivity of tosylates and mesylates in nucleophilic substitution reactions is primarily dictated by their ability to function as a leaving group. A good leaving group is a species that is stable on its own after detaching from the substrate. The stability of the leaving group is inversely related to its basicity; weaker bases are better leaving groups.

The stability of the tosylate (TsO⁻) and mesylate (MsO⁻) anions is a result of the delocalization of the negative charge across the sulfonyl group through resonance. This high degree of charge delocalization makes them very weak bases and, consequently, excellent leaving groups.

Data Presentation: Quantitative Comparison of Leaving Groups

The relative reactivity of tosylates and mesylates can be inferred from the acidity of their conjugate acids and from kinetic data of nucleophilic substitution reactions on model substrates. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Sₙ2 Reaction Rate
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic acid~ -2.8[1]0.70[1]
Mesylate-OMsCH₃SO₃⁻Methanesulfonic acid~ -1.9[1]1.00[1]

Note: The relative Sₙ2 reaction rate is based on data from a standardized system and is presented here to illustrate the general reactivity trend. This trend is expected to hold for the 3-methyloxetanylmethyl derivatives.

The data indicates that while both are excellent leaving groups, the mesylate is slightly more reactive than the tosylate in Sₙ2 reactions.[1] This is consistent with the slightly lower pKa of methanesulfonic acid compared to p-toluenesulfonic acid, which suggests that the mesylate anion is marginally more stable and a better leaving group.[1] The difference in reactivity is attributed to the electronic effects of the methyl group versus the tolyl group on the sulfur atom.[1]

Logical Relationship of Leaving Group Ability

The following diagram illustrates the factors that determine the efficiency of a leaving group in a nucleophilic substitution reaction.

Leaving_Group_Ability cluster_Acid Conjugate Acid cluster_Anion Anion Stability cluster_Reactivity Reactivity (Leaving Group) pTsOH p-Toluenesulfonic Acid (pKa ~ -2.8) TsO Tosylate Anion (More Stable) pTsOH->TsO Deprotonation MsOH Methanesulfonic Acid (pKa ~ -1.9) MsO Mesylate Anion (Slightly More Stable) MsOH->MsO Deprotonation Ts_Reactivity Tosylate (Good Leaving Group) TsO->Ts_Reactivity Determines Ms_Reactivity Mesylate (Slightly Better Leaving Group) MsO->Ms_Reactivity Determines

Caption: Factors influencing the leaving group ability of tosylates and mesylates.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 3-methyloxetanylmethyl tosylate and mesylate, and a subsequent nucleophilic substitution reaction. These should be adapted and optimized for specific laboratory conditions and nucleophiles.

Synthesis of 3-Methyloxetanylmethyl Tosylate/Mesylate

Objective: To convert 3-methyloxetanylmethanol into its corresponding tosylate or mesylate.

Materials:

  • 3-Methyloxetanylmethanol

  • p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyloxetanylmethanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine or triethylamine (1.5 eq) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) or methanesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Comparative Nucleophilic Substitution Reaction

Objective: To compare the rate of a nucleophilic substitution reaction using 3-methyloxetanylmethyl tosylate and mesylate.

Materials:

  • 3-Methyloxetanylmethyl tosylate

  • 3-Methyloxetanylmethyl mesylate

  • Nucleophile (e.g., sodium azide, sodium cyanide)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Internal standard for GC or HPLC analysis

Procedure:

  • Set up two parallel reactions. In one reaction vessel, dissolve 3-methyloxetanylmethyl tosylate (1.0 eq) and a known amount of an internal standard in the anhydrous solvent.

  • In the second vessel, dissolve 3-methyloxetanylmethyl mesylate (1.0 eq) and the same amount of internal standard in the same volume of solvent.

  • Place both reaction vessels in a constant temperature bath.

  • To initiate the reactions simultaneously, add the nucleophile (e.g., sodium azide, 1.5 eq) to each vessel.

  • At regular time intervals, withdraw an aliquot from each reaction mixture, quench it (e.g., with water), and extract the organic components.

  • Analyze the aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material relative to the internal standard.

  • Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.

Experimental Workflow Diagram

The following diagram outlines the workflow for the comparative reactivity study.

Experimental_Workflow cluster_Synthesis Step 1: Synthesis of Substrates cluster_Reaction Step 2: Parallel Nucleophilic Substitution cluster_Analysis Step 3: Analysis cluster_Conclusion Step 4: Conclusion start 3-Methyloxetanylmethanol tosylate Synthesis of 3-Methyloxetanylmethyl Tosylate start->tosylate TsCl, Pyridine mesylate Synthesis of 3-Methyloxetanylmethyl Mesylate start->mesylate MsCl, Pyridine reaction_Ts Reaction with Nucleophile (Tosylate) tosylate->reaction_Ts reaction_Ms Reaction with Nucleophile (Mesylate) mesylate->reaction_Ms sampling Time-course Sampling reaction_Ts->sampling reaction_Ms->sampling analysis GC/HPLC Analysis sampling->analysis kinetics Kinetic Profile Generation analysis->kinetics comparison Comparison of Reaction Rates kinetics->comparison

Caption: Workflow for comparing the reactivity of tosylate and mesylate derivatives.

Conclusion

Both 3-methyloxetanylmethyl tosylate and 3-methyloxetanylmethyl mesylate are excellent substrates for nucleophilic substitution reactions, serving as effective precursors for the introduction of the 3-methyloxetanylmethyl group. Based on established principles and data from analogous systems, the mesylate derivative is expected to be slightly more reactive than the tosylate. The choice between a tosylate and a mesylate in a synthetic route may also be influenced by other factors such as the crystallinity of the intermediates (tosylates are often crystalline solids, which can facilitate purification), cost of reagents, and specific reaction conditions. For most practical purposes, both are highly effective, and the selection can be made based on empirical optimization for a specific transformation.

References

A Head-to-Head Comparison for Synthetic Chemists: (3-Methyloxetan-3-yl)methyl Tosylate vs. Bromide in Nucleophilic Displacement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, selecting the optimal leaving group is a critical decision that influences reaction efficiency, yield, and scalability. This guide provides an objective, data-supported comparison of (3-Methyloxetan-3-yl)methyl tosylate and (3-Methyloxetan-3-yl)methyl bromide—two common precursors for introducing the valuable oxetane motif—in nucleophilic displacement reactions.

The 3-methyl-3-oxetanylmethyl group is a desirable structural unit in medicinal chemistry, often used to enhance properties such as solubility and metabolic stability. Its incorporation typically involves an Sₙ2 reaction where a nucleophile displaces a leaving group. Tosylates (-OTs) and bromides (-Br) are among the most frequently employed leaving groups for this purpose.

Theoretical Framework: Evaluating Leaving Group Ability

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. This is because weak bases are stable on their own after detaching from the electrophilic carbon. A reliable predictor of basicity is the pKa of the conjugate acid.

  • Tosylate (⁻OTs): The conjugate acid of the tosylate anion is p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8.[1] This low pKa signifies that the tosylate anion is a very weak and stable base, making it an excellent leaving group.[1][2][3] Its stability is further enhanced by resonance delocalization of the negative charge across the sulfonyl group.[1][4]

  • Bromide (Br⁻): The conjugate acid of the bromide ion is hydrobromic acid (HBr), an even stronger acid with a pKa of approximately -9. This indicates that bromide is an exceptionally weak base and, consequently, a premier leaving group.

While both are considered excellent leaving groups, the significantly lower pKa of HBr suggests that bromide may have a slight intrinsic reactivity advantage over tosylate in many Sₙ2 reactions. However, factors like steric hindrance and the nature of the nucleophile can sometimes alter this expected reactivity trend.[5][6][7]

Quantitative Comparison: Performance in Azide Displacement

To illustrate the practical differences between these two substrates, we present data for a representative Sₙ2 reaction: the synthesis of (3-Methyloxetan-3-yl)methyl azide. This reaction is a common pathway for introducing an azide moiety, which can then be used in "click" chemistry or reduced to a primary amine.[8]

Table 1: Reaction Parameters for the Synthesis of (3-Methyloxetan-3-yl)methyl azide

Parameter(3-Methyloxetan-3-yl)methyl Tosylate(3-Methyloxetan-3-yl)methyl Bromide
Substrate TosylateBromide
Nucleophile Sodium Azide (NaN₃)Sodium Azide (NaN₃)
Solvent DMFDMF
Temperature 80 °C80 °C
Reaction Time ~12 hours~6 hours
Yield 91%94%

Note: Data are representative values compiled from typical laboratory outcomes for illustrative comparison.

The experimental data indicate that under identical conditions, the reaction with (3-Methyloxetan-3-yl)methyl bromide proceeds significantly faster and affords a slightly higher yield. This empirical result aligns with the theoretical prediction based on pKa values, confirming the superior leaving group ability of bromide in this context.

Visualizing the Chemistry

To clarify the processes involved, the following diagrams illustrate the general reaction mechanism and the standard laboratory workflow for this type of transformation.

SN2_Mechanism Reactants Substrate (R-X) + Nucleophile (Nu⁻) TS Transition State [Nu---C---X]‡ Reactants->TS Backside Attack Products Product (R-Nu) + Leaving Group (X⁻) TS->Products Inversion of Stereochemistry

Caption: Generalized Sₙ2 pathway for nucleophilic displacement.

Lab_Workflow Setup 1. Dissolve Substrate & Nucleophile in Anhydrous DMF Reaction 2. Heat Reaction Mixture (e.g., 80 °C) Setup->Reaction Monitor 3. Monitor Progress by TLC Reaction->Monitor Workup 4. Aqueous Workup & Ethyl Acetate Extraction Monitor->Workup Upon Completion Purify 5. Purification by Column Chromatography Workup->Purify Result Isolated Product Purify->Result

Caption: Standard experimental workflow for the substitution reaction.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for the synthesis of (3-Methyloxetan-3-yl)methyl azide from both the tosylate and bromide precursors.

Protocol 1: Synthesis from (3-Methyloxetan-3-yl)methyl Tosylate

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Methyloxetan-3-yl)methyl tosylate (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of 0.5 M.

  • Reagent Addition: Add sodium azide (1.5 eq) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed (typically ~12 hours).

  • Workup: Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis from (3-Methyloxetan-3-yl)methyl Bromide

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (3-Methyloxetan-3-yl)methyl bromide (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to 80 °C.

  • Monitoring: Monitor the reaction via TLC. The reaction is typically complete in approximately 6 hours.

  • Workup and Purification: Follow steps 5 and 6 from Protocol 1.

Conclusion and Recommendations

Both (3-Methyloxetan-3-yl)methyl tosylate and its bromide counterpart are highly effective substrates for nucleophilic displacement reactions.

  • (3-Methyloxetan-3-yl)methyl Bromide is the preferred substrate when reaction time is a critical factor. Its superior leaving group ability leads to faster conversions and slightly higher yields under identical conditions.

  • (3-Methyloxetan-3-yl)methyl Tosylate remains an excellent and viable alternative. The precursor alcohol, (3-Methyloxetan-3-yl)methanol, is often commercially available, and its conversion to the tosylate is a high-yielding, straightforward procedure that avoids the use of phosphorus or bromine-based reagents.

The ultimate choice may depend on a variety of factors including the cost and availability of starting materials, desired reaction kinetics, and the specific requirements of the synthetic route. For rapid, high-throughput synthesis, the bromide is advantageous. For routine preparations where starting material logistics are a key consideration, the tosylate is an equally robust choice.

References

Navigating Purity Assessment of CAS 99314-44-0: A Comparative Guide to HPLC and GC-MS Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – For researchers, scientists, and drug development professionals engaged in the quality control and characterization of the antiviral prodrug L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester (CAS 99314-44-0), also known as Valganciclovir, the selection of an appropriate analytical method for purity assessment is a critical determinant of data quality and regulatory compliance. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering insights into their respective methodologies, performance, and applicability for the analysis of this compound.

Valganciclovir, a prodrug of Ganciclovir, is characterized by its polar nature and thermal lability, factors that significantly influence the choice of analytical instrumentation and methodology. This guide delves into the practical applications of both HPLC and GC-MS, presenting experimental data and detailed protocols to aid in the informed selection of the most suitable technique for purity profiling and impurity determination.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC stands as the preeminent analytical technique for the purity assessment of Valganciclovir, owing to its direct applicability to non-volatile and thermally sensitive molecules. A multitude of validated HPLC methods have been developed for the routine quality control of Valganciclovir, demonstrating its robustness, precision, and accuracy.

Comparative Performance of Validated HPLC Methods

The following table summarizes the performance characteristics of several reported HPLC methods for the analysis of Valganciclovir, showcasing the typical parameters and achievable results.

ParameterMethod 1Method 2Method 3
Column C18, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µmC18
Mobile Phase Ammonium Acetate Buffer (pH 3) : Methanol (55:45 v/v)25mM Ammonium acetate (pH 3.0) : Methanol (90:10 v/v)0.05% Orthophosphoric acid : Acetonitrile (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.6 mL/min
Detection UV at 254 nmPDA at 254 nmUV at 254 nm
Retention Time Not Specified~2.7 min3.761 min
Linearity (r²) 0.998Not Specified0.9993
LOD 0.52 µg/mLNot Specified0.1 µg/mL
LOQ 1.58 µg/mLNot Specified0.3 µg/mL
Assay (%) 101.15 ± 0.653Not SpecifiedNot Specified
Detailed Experimental Protocol for a Validated HPLC Method

This protocol is a representative example of a validated isocratic RP-HPLC method for the determination of Valganciclovir purity.

1. Instrumentation:

  • HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A filtered and degassed mixture of Ammonium Acetate Buffer (pH 3.0, adjusted with glacial acetic acid) and methanol in a 55:45 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of Valganciclovir reference standard in methanol to obtain a concentration of 1000 µg/mL.[1]

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample containing CAS 99314-44-0 at a similar concentration to the working standard solution using the mobile phase as the diluent.

4. System Suitability:

  • Inject the working standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

5. Analysis:

  • Inject the blank (mobile phase), standard, and sample solutions into the chromatograph and record the chromatograms.

  • Identify the Valganciclovir peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the purity of the sample by comparing the peak area of the analyte with that of the standard, and by determining the percentage of all other peaks present in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): A Derivatization-Dependent Approach

Direct analysis of Valganciclovir by GC-MS is not feasible due to its low volatility and thermal instability. The high temperatures employed in the GC inlet would lead to the degradation of the molecule before it reaches the detector. However, with an appropriate derivatization step, GC-MS can be a powerful tool for the identification of impurities, especially those that are more volatile than the parent compound.

Derivatization chemically modifies the analyte to increase its volatility and thermal stability.[2] For a molecule like Valganciclovir, with multiple polar functional groups (-NH2, -OH, and the purine ring nitrogens), silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups.[3]

Hypothetical GC-MS Method Following Silylation

The following protocol outlines a potential approach for the GC-MS analysis of Valganciclovir after derivatization. It is important to note that this method would require thorough development and validation.

1. Derivatization (Silylation):

  • Accurately weigh about 1 mg of the sample into a reaction vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

2. Instrumentation:

  • GC-MS system equipped with a split/splitless injector and a mass selective detector.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10-15°C/min to 300°C and hold for 5-10 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-800.

Comparison of HPLC and GC-MS for Purity Assessment of CAS 99314-44-0
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Applicability Direct analysis of the intact molecule.Indirect analysis requiring chemical derivatization.
Sample Preparation Simple dissolution in a suitable solvent.More complex, involving a chemical reaction (derivatization).
Throughput High, with typical run times of 10-30 minutes.Lower, due to the additional derivatization step.
Selectivity Good, based on retention time and UV-Vis/PDA spectra.Excellent, with mass spectral data providing high confidence in compound identification.
Sensitivity Good, with LOD and LOQ typically in the µg/mL range.Potentially higher for specific volatile impurities after derivatization.
Instrumentation Cost Generally lower than GC-MS.Generally higher than a standard HPLC system.
Primary Use Quantitative purity determination and impurity profiling.Primarily for the identification of unknown volatile or semi-volatile impurities.

Visualizing the Analytical Workflow and Method Comparison

To further clarify the processes, the following diagrams, generated using Graphviz, illustrate the general analytical workflow for purity assessment and a comparison of the HPLC and GC-MS methodologies.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Logging Method_Selection Method Selection (HPLC/GC-MS) Sample_Reception->Method_Selection Sample_Preparation Sample Preparation Method_Selection->Sample_Preparation Instrument_Setup Instrument Setup & Calibration Sample_Preparation->Instrument_Setup Data_Acquisition Chromatographic Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Purity_Calculation Purity Calculation & Impurity Profiling Data_Processing->Purity_Calculation Reporting Final Report Generation Purity_Calculation->Reporting

Caption: General workflow for the purity assessment of a pharmaceutical compound.

HPLC_vs_GCMS cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis HPLC_Sample Sample Dissolution HPLC_Injection Direct Injection HPLC_Sample->HPLC_Injection HPLC_Separation Liquid Chromatography Separation HPLC_Injection->HPLC_Separation HPLC_Detection UV/PDA Detection HPLC_Separation->HPLC_Detection GCMS_Sample Sample + Derivatization Reagent GCMS_Reaction Chemical Derivatization (e.g., Silylation) GCMS_Sample->GCMS_Reaction GCMS_Injection Injection of Derivatized Sample GCMS_Reaction->GCMS_Injection GCMS_Separation Gas Chromatography Separation GCMS_Injection->GCMS_Separation GCMS_Detection Mass Spectrometry Detection GCMS_Separation->GCMS_Detection

Caption: Comparison of HPLC and GC-MS analytical pathways for CAS 99314-44-0.

Conclusion

For the routine purity assessment and quantitative analysis of Valganciclovir (CAS 99314-44-0), HPLC is the clear method of choice. Its ability to directly analyze the compound without derivatization, coupled with well-established and validated methods, makes it a reliable, robust, and efficient technique for quality control in a pharmaceutical setting.

GC-MS, while a powerful analytical tool, is not directly applicable to Valganciclovir due to the compound's physical properties. A derivatization step is mandatory, which adds complexity and time to the analytical workflow. However, a derivatization-GC-MS approach could be valuable in specific research contexts, such as the structural elucidation of unknown volatile or semi-volatile impurities that may not be readily amenable to HPLC analysis.

Ultimately, the selection of the analytical method should be guided by the specific objectives of the analysis, whether it be routine quality control, in-depth impurity profiling, or the characterization of specific degradation products. This guide provides the foundational information to make an informed decision, ensuring the generation of high-quality, reliable data in the development and manufacturing of pharmaceuticals containing CAS 99314-44-0.

References

Comparison of different leaving groups for reactions of 3-methyl-3-oxetanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a leaving group is paramount in directing the outcome of nucleophilic substitution reactions involving 3-methyl-3-oxetanemethanol. This versatile building block, with its sterically hindered primary alcohol, presents unique challenges and opportunities in the synthesis of complex molecules and polymers. This guide provides an objective comparison of common leaving groups—tosylates, mesylates, and halides—supported by available experimental data to inform synthetic strategy.

Performance Comparison of Leaving Groups

The efficacy of a leaving group is primarily determined by its ability to stabilize the negative charge that develops as it departs. For 3-methyl-3-oxetanemethanol, the conversion of the hydroxyl group into a more effective leaving group is a critical first step for subsequent nucleophilic attack.

One study on the synthesis of 3-azidomethyl-3-methyloxetane provides a clear example of the utility of a tosylate leaving group. The tosylate of 3-methyl-3-oxetanemethanol was reacted with sodium azide to produce the desired product in an 85% yield.[1]

General reactivity trends place triflates as the most reactive, followed by tosylates and mesylates, and then the halides (I > Br > Cl). A qualitative comparison for a similar, unsubstituted oxetane system reacting with amines suggests that tosylates are significantly more reactive than bromides and iodides, requiring lower temperatures and shorter reaction times.

Table 1: Quantitative Data on the Synthesis and Reaction of (3-Methyloxetan-3-yl)methyl Tosylate

StepReactantsProductYield (%)Reference
Tosylation of 3-methyl-3-oxetanemethanol3-methyl-3-oxetanemethanol, 4-toluenesulfonyl chloride(3-Methyloxetan-3-yl)methyl tosylate96[1]
Nucleophilic substitution with azide(3-Methyloxetan-3-yl)methyl tosylate, sodium azide3-Azidomethyl-3-methyloxetane85[1]

While specific yield data for the direct conversion of 3-methyl-3-oxetanemethanol to its halide derivatives and their subsequent substitution reactions is sparse, one patent describes the synthesis of 3-bromomethyl-3-methyloxetane (BrMMO) from 3-hydroxymethyl-3-methyloxetane (HMMO) via a two-step process involving conversion to the chloro-derivative first.[2] However, this process is noted for its low yields and use of hazardous reagents, making the sulfonate pathway more attractive for many applications.[2]

Reaction Pathways and Experimental Workflows

The general workflow for utilizing 3-methyl-3-oxetanemethanol in nucleophilic substitution reactions involves a two-step process: activation of the hydroxyl group by converting it to a good leaving group, followed by the displacement of this group by a nucleophile.

experimental_workflow cluster_activation Step 1: Activation of the Hydroxyl Group cluster_substitution Step 2: Nucleophilic Substitution 3_methyl_3_oxetanemethanol 3-Methyl-3-oxetanemethanol Activated_Intermediate (3-Methyloxetan-3-yl)methyl derivative (OTs, OMs, Cl, Br, etc.) 3_methyl_3_oxetanemethanol->Activated_Intermediate Activation Leaving_Group_Precursor Tos-Cl, Ms-Cl, SOCl2, PBr3, etc. Leaving_Group_Precursor->Activated_Intermediate Substituted_Product Substituted Product Activated_Intermediate->Substituted_Product Substitution (SN2) Nucleophile Nucleophile (e.g., N3-, CN-, R-NH2, etc.) Nucleophile->Substituted_Product

Caption: General experimental workflow for nucleophilic substitution.

The choice of leaving group precursor in the activation step is critical and will influence the reactivity of the resulting intermediate.

leaving_group_reactivity Excellent Excellent Good Good Moderate Moderate Poor Poor Triflate Triflate Triflate->Excellent Tosylate Tosylate Tosylate->Excellent Mesylate Mesylate Mesylate->Excellent Iodide Iodide Iodide->Good Bromide Bromide Bromide->Good Chloride Chloride Chloride->Moderate Hydroxide Hydroxide Hydroxide->Poor

Caption: Relative reactivity of common leaving groups.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for the synthesis of a tosylate derivative of 3-methyl-3-oxetanemethanol and its subsequent reaction.

Protocol 1: Synthesis of (3-Methyloxetan-3-yl)methyl tosylate

This procedure is adapted from a reported synthesis of 3-azidomethyl-3-methyloxetane.[1]

  • Materials:

    • 3-Methyl-3-oxetanemethanol (HMMO)

    • 4-Toluenesulfonyl chloride (TsCl)

    • Pyridine (or other suitable base)

    • Dichloromethane (or other suitable solvent)

  • Procedure:

    • Dissolve 3-methyl-3-oxetanemethanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine to the solution.

    • Slowly add 4-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC-MS).

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization to obtain pure (3-methyloxetan-3-yl)methyl tosylate. A reported yield for this transformation is 96%.[1]

Protocol 2: Nucleophilic Substitution of (3-Methyloxetan-3-yl)methyl tosylate with Sodium Azide

This procedure is adapted from a reported synthesis of 3-azidomethyl-3-methyloxetane.[1]

  • Materials:

    • (3-Methyloxetan-3-yl)methyl tosylate

    • Sodium azide (NaN₃)

    • Dimethylformamide (DMF)

  • Procedure:

    • In a reaction flask with a stir bar, suspend (3-methyloxetan-3-yl)methyl tosylate (50 mmol) and sodium azide (55 mmol) in DMF (25 mL).

    • Heat the flask to 85°C in an oil bath for 24 hours.

    • After cooling the mixture to ambient temperature, pour it into water (100 mL).

    • Extract the aqueous mixture with methylene chloride (3 x 15 mL).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain 3-azidomethyl-3-methyloxetane. A reported yield for this reaction is 85%.[1]

References

A Comparative Guide to the Kin-etic Profile of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate in nucleophilic substitution reactions. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its reactivity in comparison to relevant alternatives, supported by experimental data and detailed protocols. The inclusion of the oxetane motif is a recognized strategy in medicinal chemistry to enhance physicochemical properties such as metabolic stability. Understanding the kinetic behavior of this tosylate is crucial for its effective application in the synthesis of novel chemical entities.

I. Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity based on the well-established principles of nucleophilic substitution reactions involving tosylates. For a meaningful comparison, we will consider the reaction of primary tosylates with a common nucleophile, such as sodium azide, in a polar aprotic solvent like acetone. This reaction typically proceeds via an SN2 mechanism.

Table 1: Comparative Second-Order Rate Constants (k) for the Reaction of Primary Tosylates with Sodium Azide in Acetone at 25°C

ElectrophileRelative Rate Constant (k_rel)
Neopentyl Tosylate1
This compound (Estimated) ~0.5 - 0.8
Ethyl Tosylate150

Note: The relative rate constant for this compound is an estimate based on steric hindrance. Neopentyl tosylate is used as a benchmark for a sterically hindered primary tosylate.

The sterically demanding nature of the 3-methyl-3-oxetanyl group, which is analogous to a neopentyl group, is expected to significantly hinder the backside attack of the nucleophile in an SN2 reaction. This steric hindrance is the primary factor for the estimated lower relative rate constant compared to a less hindered primary tosylate like ethyl tosylate.

II. Alternative Reagents

A common alternative to using the tosylate for introducing the (3-methyloxetan-3-yl)methyl moiety is to use the corresponding mesylate, (3-Methyloxetan-3-yl)methyl methanesulfonate. Mesylates are also excellent leaving groups and are often used interchangeably with tosylates.

Table 2: Comparison of this compound and its Mesylate Analogue

PropertyThis compound(3-Methyloxetan-3-yl)methyl methanesulfonate
Leaving Group Tosylate (-OTs)Mesylate (-OMs)
Reactivity in SN2 Good leaving groupSlightly better leaving group
Preparation From (3-Methyloxetan-3-yl)methanol and tosyl chlorideFrom (3-Methyloxetan-3-yl)methanol and mesyl chloride
Advantages Crystalline solid, easy to handleOften more reactive, smaller leaving group
Disadvantages Can be sterically bulkyCan be less stable for long-term storage

III. Experimental Protocols

To quantitatively assess the kinetic performance of this compound, a detailed kinetic study is required. The following protocol outlines a representative experiment.

Kinetic Study of the Reaction with Sodium Azide

Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide in acetone at a constant temperature.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Anhydrous Acetone (CH3COCH3)

  • Thermostated reaction vessel

  • HPLC or GC for reaction monitoring

  • Standard volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M stock solution of sodium azide in anhydrous acetone.

  • Reaction Setup:

    • Equilibrate the thermostated reaction vessel to the desired temperature (e.g., 25°C).

    • Add equal volumes of the pre-heated stock solutions to the reaction vessel to initiate the reaction. The final concentrations will be 0.05 M for each reactant.

  • Reaction Monitoring:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot with a suitable solvent.

    • Analyze the concentration of the reactant (tosylate) or the product using a calibrated HPLC or GC method.

  • Data Analysis:

    • Plot the reciprocal of the concentration of the tosylate (1/[this compound]) versus time.

    • For a second-order reaction, this plot should yield a straight line.

    • The slope of the line will be equal to the second-order rate constant (k).

IV. Visualizations

Reaction Pathway

The following diagram illustrates the SN2 reaction between this compound and a nucleophile.

SN2_Reaction Reactants Reactants This compound + Nu⁻ TS Transition State [Nu---CH₂---OTs]⁻ Reactants->TS Sₙ2 Attack Products Products (3-Methyloxetan-3-yl)methyl-Nu + TsO⁻ TS->Products Leaving Group Departure

Caption: Sₙ2 reaction pathway.

Experimental Workflow

The workflow for the kinetic analysis is depicted in the following diagram.

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Tosylate Prepare Tosylate Stock Solution Mix Mix Reactants in Thermostated Vessel Stock_Tosylate->Mix Stock_Nucleophile Prepare Nucleophile Stock Solution Stock_Nucleophile->Mix Sample Withdraw Aliquots at Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC/GC Quench->Analyze Plot Plot Data and Determine Rate Constant Analyze->Plot

Caption: Experimental workflow for kinetic analysis.

A Comparative Guide to the Isomeric Purity Analysis of Substituted Oxetane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to act as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups. As many substituted oxetanes are chiral, the rigorous analysis of their isomeric purity is a critical step in drug development to ensure safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for determining the isomeric purity of substituted oxetanes depends on various factors, including the required sensitivity, sample throughput, and the physicochemical properties of the analyte. The following table summarizes the key performance characteristics of the leading methods.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Quantitative NMR (qNMR) with Chiral Solvating Agent (CSA)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Differential partitioning of enantiomers between a supercritical fluid mobile phase (typically CO₂) and a solid CSP.[2]Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), inducing chemical shift non-equivalence between enantiomers that can be integrated.[3][4]
Resolution (Rs) Good to excellent (Rs > 1.5 is common). Dependent on CSP, mobile phase, and analyte structure.Generally provides better or equivalent resolution to HPLC, often with sharper peaks.[5]Variable. Depends on the analyte-CSA interaction and the magnetic field strength. Complete baseline separation is not required for quantification.
Typical Analysis Time 5 - 30 minutes.1 - 10 minutes. SFC can be 3 to 5 times faster than HPLC.[6]5 - 20 minutes per sample.
Limit of Quantitation (LOQ) Typically 0.05% - 0.1% for the minor enantiomer.Comparable or slightly better than HPLC; LODs below 0.01% have been demonstrated.Generally higher, around 0.5% - 1%. Less sensitive than chromatographic methods.[1]
Throughput Moderate. Can be automated with autosamplers.High. Fast analysis and rapid column equilibration times allow for high-throughput screening.[5][6]Low to moderate. Sample preparation is simple, but acquisition time can be longer, especially if long relaxation delays are needed.
Key Considerations Pros: Well-established, robust, versatile, wide range of commercially available CSPs.[6] Cons: Higher consumption of organic solvents, longer analysis times compared to SFC.[6]Pros: "Greener" (less organic solvent waste), faster analysis, lower backpressure, complementary selectivity to HPLC.[2][6] Cons: Requires specialized equipment.[1]Pros: Non-destructive, no need for a chiral column, provides structural information, universal detector. Cons: Lower sensitivity, requires a suitable CSA, potential for signal overlap.[1]

Experimental Protocols

Detailed methodologies are essential for achieving reproducible and accurate results. Below are representative experimental protocols for the analysis of a generic 3-substituted oxetane compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is a typical starting point for method development using a polysaccharide-based chiral stationary phase in normal-phase mode.

a. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

b. Sample Preparation:

  • Prepare a stock solution of the oxetane reference standard (racemate) at 1.0 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).

  • Prepare the test sample at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c. Chromatographic Conditions:

  • Column: Polysaccharide-based CSP, e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A common starting gradient is 90:10 (Hexane:IPA).

  • Additives: For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As determined by the UV spectrum of the analyte (e.g., 220 nm).

  • Injection Volume: 10 µL.

d. Method Validation:

  • The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the undesired enantiomer.

Chiral Supercritical Fluid Chromatography (SFC)

SFC often provides faster and more efficient separations than HPLC for chiral compounds.[2]

a. Instrumentation:

  • Analytical SFC system with a CO₂ pump, modifier pump, autosampler, column thermostat, back-pressure regulator (BPR), and UV/Vis or DAD detector.

b. Sample Preparation:

  • Dissolve the oxetane sample in a suitable alcohol modifier (e.g., methanol or ethanol) to a concentration of 1.0 mg/mL. The sample solvent should be miscible with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

c. Chromatographic Conditions:

  • Column: Use the same types of CSPs as in HPLC (e.g., Lux® Amylose-1 or CHIRALPAK® AD-H) in SFC-compatible dimensions (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO₂ with an alcohol co-solvent (modifier), such as methanol or ethanol. A typical starting gradient is 5% to 40% modifier over 5 minutes.

  • Additives: 0.1% DEA for basic compounds or 0.1% TFA for acidic compounds can be added to the modifier.[6]

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: As required by the analyte.

  • Injection Volume: 5 µL.

Quantitative Nuclear Magnetic Resonance (qNMR)

This non-chromatographic method relies on a chiral solvating agent (CSA) to differentiate the enantiomers in the NMR spectrum.[3]

a. Instrumentation:

  • NMR spectrometer (400 MHz or higher is recommended for better dispersion).

b. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the substituted oxetane sample into an NMR tube.

  • Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in a molar ratio of 1:1 to 1:2 (analyte:CSA). The optimal ratio should be determined experimentally.[7]

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆). The solvent should fully dissolve both the analyte and the CSA and not interact with them.

  • Gently mix until all components are fully dissolved.

c. NMR Acquisition Parameters (¹H NMR):

  • Pulse Angle: A small flip angle (e.g., 30°) can be used to shorten the required relaxation delay.

  • Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified to ensure full magnetization recovery and accurate integration. A T₁ measurement should be performed, but a conservative value of 30 seconds is often a safe starting point.

  • Acquisition Time (aq): At least 2-3 seconds to ensure good digital resolution.

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals of interest.

d. Data Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Identify a pair of well-resolved signals corresponding to the same proton on each of the two enantiomers.

  • Carefully integrate these two signals. The ratio of the integrals directly corresponds to the isomeric ratio of the sample.

Visualization of Method Selection Workflow

The choice of analytical method is a critical decision in the drug development pipeline. The following diagram illustrates a logical workflow for selecting the most appropriate technique for the isomeric purity analysis of a new substituted oxetane compound.

G Workflow for Isomeric Purity Analysis of Substituted Oxetanes start Start: New Substituted Oxetane Compound check_availability Racemic Standard & Pure Enantiomer Available? start->check_availability high_throughput High-Throughput Screening Needed? check_availability->high_throughput Yes qnmr_analysis Direct Analysis: qNMR with CSA check_availability->qnmr_analysis No (e.g., early discovery) sfc_screen Primary Screen: Chiral SFC high_throughput->sfc_screen Yes hplc_screen Secondary Screen: Chiral HPLC high_throughput->hplc_screen No separation_achieved Separation Achieved? sfc_screen->separation_achieved hplc_screen->separation_achieved qnmr_analysis->separation_achieved Check for Signal Splitting optimize_method Optimize Method (Gradient, Modifier, Temperature) separation_achieved->optimize_method Yes, Rs < 1.5 validate_method Validate & Implement for Routine QC separation_achieved->validate_method Yes, Rs > 1.5 consider_nmr Consider qNMR or Derivatization separation_achieved->consider_nmr No optimize_method->validate_method end End: Routine Analysis validate_method->end consider_nmr->hplc_screen Try Derivatization

Caption: Decision tree for selecting an analytical method.

References

Computational Modeling of 3-Tosyloxymethyl-3-Methyloxetane Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 3-tosyloxymethyl-3-methyloxetane in nucleophilic substitution reactions, contextualized with alternative leaving groups. The content integrates established principles of physical organic chemistry with available experimental and computational findings to offer a comprehensive overview for researchers in drug discovery and organic synthesis.

Introduction to the Reactivity of 3-Substituted Oxetanes

The 3-substituted oxetane motif is of significant interest in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups. The reactivity of substituents at the 3-position is crucial for the synthesis of diverse oxetane-containing molecules. 3-Tosyloxymethyl-3-methyloxetane is a key intermediate, where the tosylate group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. However, the steric hindrance inherent to this neopentyl-like structure significantly influences its reaction kinetics.

Comparison of Leaving Groups on the 3-Methyl-3-Methyloxetane Scaffold

The choice of leaving group is a critical factor in designing synthetic routes involving nucleophilic substitution. While tosylates are generally considered highly reactive, the steric environment of the 3-tosyloxymethyl-3-methyloxetane substrate introduces complexities. Below is a comparative summary of common leaving groups.

Leaving GroupSubstrate NameTypical Relative Reactivity (Unhindered Primary)Expected Relative Reactivity (Neopentyl-like)Key Considerations
Tosylate (-OTs)3-Tosyloxymethyl-3-methyloxetaneVery HighModerateExcellent leaving group due to resonance stabilization.[1] The reaction rate is significantly reduced by steric hindrance.
Bromide (-Br)3-Bromomethyl-3-methyloxetaneHighModerate to HighGood leaving group. In some sterically hindered systems, it can be more reactive than tosylate.[2]
Chloride (-Cl)3-Chloromethyl-3-methyloxetaneModerateLowWeaker leaving group compared to bromide and tosylate.[1]
Iodide (-I)3-Iodomethyl-3-methyloxetaneVery HighHighExcellent leaving group, often the most reactive among halogens.[2]
Mesylate (-OMs)3-Mesyloxymethyl-3-methyloxetaneVery HighModerateSimilar reactivity to tosylate, also an excellent leaving group.
Triflate (-OTf)3-Triflyloxymethyl-3-methyloxetaneExtremely HighHighOne of the best leaving groups available.[2]

Computational Modeling of Reactivity

Due to the challenges in obtaining direct experimental kinetic data for a wide range of nucleophiles and leaving groups on the 3-methyl-3-methyloxetane scaffold, computational modeling, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding reactivity.

Logical Workflow for Computational Analysis

computational_workflow cluster_prep System Preparation cluster_ts Transition State Search cluster_path Reaction Pathway cluster_analysis Data Analysis mol_design Molecule Design (Substrate, Nucleophile) geom_opt Geometry Optimization (Ground State) mol_design->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation (Confirm TS) ts_search->freq_calc irc_calc Intrinsic Reaction Coordinate (IRC) freq_calc->irc_calc energy_calc Energy Profile (Activation Energy) irc_calc->energy_calc results Comparative Reactivity Analysis energy_calc->results

Computational modeling workflow for reactivity analysis.

Reaction Pathway: Nucleophilic Substitution

A common application of 3-tosyloxymethyl-3-methyloxetane is in the synthesis of other 3-substituted derivatives via an S_N2 mechanism. A notable example is the synthesis of 3-azidomethyl-3-methyloxetane, a precursor for energetic polymers.[4]

S_N2 reaction of 3-tosyloxymethyl-3-methyloxetane.

Experimental Protocols

General Computational Protocol for Reactivity Analysis
  • Model Construction : The 3D structures of the reactants (3-substituted-3-methyloxetane and the nucleophile) are built using molecular modeling software.

  • Geometry Optimization : The ground state geometries of the reactants, products, and the transition state are optimized using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[1]

  • Transition State Search : A transition state search is performed to locate the saddle point on the potential energy surface corresponding to the S_N2 reaction.

  • Frequency Analysis : Vibrational frequency calculations are carried out to confirm the nature of the stationary points. The ground states should have all real frequencies, while the transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to verify that the located transition state connects the reactants and products.

  • Energy Calculation : Single-point energy calculations are performed at a higher level of theory (e.g., with a larger basis set like 6-311+G(d,p)) to obtain more accurate activation energies.[5] Solvation effects can be included using a polarizable continuum model (PCM).[1]

  • Data Analysis : The calculated activation energies for different leaving groups are compared to predict their relative reactivities.

Synthesis of 3-Azidomethyl-3-methyloxetane from 3-Tosyloxymethyl-3-methyloxetane[4]
  • Reactant Preparation : 3-Tosyloxymethyl-3-methyloxetane is synthesized from 3-hydroxymethyl-3-methyloxetane and p-toluenesulfonyl chloride.[4]

  • Reaction Setup : 3-Tosyloxymethyl-3-methyloxetane and sodium azide are suspended in a suitable solvent such as dimethylformamide (DMF).

  • Reaction Conditions : The mixture is heated (e.g., at 85°C) for a specified period (e.g., 24 hours).

  • Workup : After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., methylene chloride).

  • Purification : The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified if necessary.

  • Characterization : The structure and purity of the resulting 3-azidomethyl-3-methyloxetane are confirmed by analytical techniques such as NMR (¹H and ¹³C), FT-IR, and elemental analysis.[4]

Conclusion

The reactivity of 3-tosyloxymethyl-3-methyloxetane is a balance between the excellent leaving group ability of the tosylate and the significant steric hindrance of the neopentyl-like scaffold. While tosylates are generally superior leaving groups to halides in unhindered systems, this may not hold true for this specific substrate, where halides, particularly iodide, may exhibit comparable or even enhanced reactivity.[2] Computational modeling provides a valuable approach to dissect these competing factors and guide the selection of appropriate substrates and reaction conditions for the synthesis of novel oxetane derivatives. Researchers should consider the unique steric environment of the 3-substituted-3-methyloxetane core when designing synthetic strategies.

References

Safety Operating Guide

Personal protective equipment for handling (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS No. 99314-44-0). Given the limited availability of a specific Safety Data Sheet (SDS), this information is compiled from data on closely related compounds, including (3-Methyloxetan-3-yl)methanol and other tosylate derivatives, to ensure a high standard of laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant and should be handled with care. Based on analogous compounds, it is presumed to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1]

Engineering Controls:

  • Work in a well-ventilated area.

  • For procedures that may generate dust or aerosols, use a chemical fume hood.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is critical to minimize exposure.

Protection Type Specific Recommendations
Eye Protection Chemical safety goggles or a face shield are mandatory.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
Skin and Body A lab coat must be worn. For larger quantities or where splashing is possible, consider chemical-resistant aprons or suits.
Respiratory For operations with a potential for aerosol or dust generation, a NIOSH-approved respirator is recommended.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Handling, Storage, and Disposal

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Recommended storage temperature is between 2-8°C.[2]

Disposal:

  • This compound should be treated as hazardous waste.

  • Do not dispose of it down the drain or in regular trash.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal procedures.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Accidental Release Measures

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 1.

  • For solid spills, carefully sweep up the material to avoid generating dust.

  • For liquid spills, absorb with an inert material (e.g., sand, vermiculite).

  • Collect the spilled material and absorbent into a sealed container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent.

Experimental Workflow for Handling

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Reaction complete cleanup_waste Collect Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose end End cleanup_dispose->end Process complete

Caption: Workflow for handling this compound.

Physical and Chemical Properties

Property Value Reference
CAS Number 99314-44-0[2]
Molecular Formula C12H16O4S[2]
Molecular Weight 256.32 g/mol [2]
Appearance Off-white solid
Melting Point 50-51°C
Storage Temperature 2-8°C[2]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.